molecular formula C4H10N2 B1330357 Hexahydropyridazine CAS No. 505-19-1

Hexahydropyridazine

Número de catálogo: B1330357
Número CAS: 505-19-1
Peso molecular: 86.14 g/mol
Clave InChI: HTFFABIIOAKIBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hexahydropyridazine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFFABIIOAKIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198515
Record name 1,2-Diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-19-1
Record name Pyridazine, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 505-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

From Dicarbonyls to Saturated Heterocycles: A Technical Guide to Hexahydropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of saturated nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Among these, the hexahydropyridazine moiety represents a valuable three-dimensional pharmacophore. This technical guide provides an in-depth exploration of a robust, two-step synthetic pathway to access hexahydropyridazines, commencing from readily available 1,4-dicarbonyl compounds. The core of this strategy involves the initial cyclization of a 1,4-dicarbonyl with hydrazine to form a dihydropyridazine intermediate, which is subsequently reduced to the target saturated ring system.

This document details the underlying reaction mechanisms, provides structured quantitative data from the literature, and presents detailed experimental protocols for each key transformation.

Core Synthetic Strategy: A Two-Step Approach

The direct synthesis of hexahydropyridazines from 1,4-dicarbonyl compounds is not the typically observed reaction outcome. Instead, the reaction between a 1,4-diketone and hydrazine readily forms a more stable dihydropyridazine intermediate. This intermediate can then be effectively reduced to the desired saturated this compound. This two-step sequence offers a reliable and versatile method for the preparation of these important saturated heterocycles.

Step 1: Synthesis of Dihydropyridazines from 1,4-Dicarbonyl Compounds

The condensation of 1,4-dicarbonyl compounds with hydrazine is a classical method for the formation of the pyridazine ring system. The reaction proceeds to yield the dihydropyridazine, which is often subsequently oxidized to the aromatic pyridazine.[1][2]

Reaction Mechanism: Cyclization

The formation of the dihydropyridazine ring from a 1,4-diketone and hydrazine proceeds through a well-established mechanism involving sequential nucleophilic attack and dehydration.

  • Mono-hydrazone Formation: One of the carbonyl groups of the 1,4-diketone is attacked by a nitrogen atom of the hydrazine molecule, followed by dehydration to form a mono-hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic hemiaminal intermediate undergoes dehydration to yield the final dihydropyridazine product.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Mono_Hydrazone Mono-hydrazone 1_4_Dicarbonyl->Mono_Hydrazone + Hydrazine - H2O Hydrazine Hydrazine (H2N-NH2) Cyclic_Hemiaminal Cyclic Hemiaminal Mono_Hydrazone->Cyclic_Hemiaminal Intramolecular Attack Dihydropyridazine Dihydropyridazine Cyclic_Hemiaminal->Dihydropyridazine - H2O

Caption: Mechanism of Dihydropyridazine Formation.
Quantitative Data: Synthesis of Dihydropyridazines

The following table summarizes representative examples of dihydropyridazine synthesis from 1,4-dicarbonyl compounds.

1,4-Dicarbonyl CompoundHydrazine DerivativeSolventConditionsYield (%)Reference
2,5-HexanedioneHydrazine HydrateEthanolRefluxNot specified[2]
1,4-Diphenyl-1,4-butanedioneHydrazine HydrateEthanolRefluxNot specified[1]
Substituted 1,4-DionesHydrazineNot specifiedNot specifiedGood to Excellent[3]

Note: Specific yield data for the isolation of the dihydropyridazine intermediate is often not reported as the reaction is typically carried through to the oxidized pyridazine. However, the formation is generally considered to be efficient.

Experimental Protocol: General Procedure for Dihydropyridazine Synthesis

This protocol is a general representation for the synthesis of a dihydropyridazine from a 1,4-diketone.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude dihydropyridazine can be purified by crystallization or column chromatography, or used directly in the subsequent reduction step.

Step 2: Reduction of Dihydropyridazines to Hexahydropyridazines

The conversion of the dihydropyridazine intermediate to the fully saturated this compound can be achieved through standard reduction methods, most commonly catalytic hydrogenation or reduction with hydride reagents like sodium borohydride.

Reaction Mechanism: Reduction

The reduction of the C=N double bond in the dihydropyridazine ring is the key transformation in this step.

  • Catalytic Hydrogenation: The dihydropyridazine is treated with hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon). The hydrogen adds across the double bond to yield the saturated this compound.

  • Hydride Reduction: A hydride reagent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to one of the carbons of the C=N double bond, followed by protonation of the resulting nitrogen anion by the solvent (e.g., methanol) to give the this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Dihydropyridazine Dihydropyridazine This compound This compound Dihydropyridazine->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., H2/Pd or NaBH4) Reducing_Agent->this compound

Caption: General Workflow for the Reduction Step.
Quantitative Data: Reduction of Pyridazine Derivatives

While specific data for the reduction of simple dihydropyridazines to hexahydropyridazines is sparse in readily available literature, the reduction of related pyridazine and pyridazinone systems is well-documented, indicating the feasibility of this transformation.

SubstrateReducing AgentSolventConditionsProductYield (%)Reference
Pyridazine CompoundsSodium BorohydrideNot specifiedNot specifiedReduced PyridazinesNot specified[3]
Schiff Base (Imine)Sodium BorohydrideMethanol0 °C to RTSecondary AmineGood[4]
Unsaturated CompoundsH₂ (from Mn/Water)Not specifiedMildSaturated CompoundsQuantitative[5]
Aldehyde (in situ imine)Sodium Borohydride2,2,2-TrifluoroethanolRTPrimary/Secondary AmineGood[6]

This table illustrates the general applicability of these reducing agents to similar functional groups.

Experimental Protocol: General Procedure for the Reduction of a Dihydropyridazine

This protocol provides a general method for the reduction of a dihydropyridazine intermediate to a this compound using sodium borohydride.

Materials:

  • Dihydropyridazine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol

Procedure:

  • Dissolve the crude or purified dihydropyridazine in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or crystallization to obtain the final product.

Conclusion

The synthesis of hexahydropyridazines from 1,4-dicarbonyl compounds is most effectively and reliably achieved through a two-step process. The initial condensation with hydrazine provides a dihydropyridazine intermediate, which can be subsequently reduced to the desired saturated heterocyclic scaffold. This approach offers a versatile and accessible route for researchers in drug discovery and development to generate novel molecules with potential biological activity. The provided protocols and mechanistic insights serve as a foundational guide for the practical application of this synthetic strategy.

References

Synthesis of Hexahydropyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanisms and experimental protocols for the synthesis of hexahydropyridazine derivatives, a critical scaffold in medicinal chemistry. The document outlines two primary synthetic strategies: [4+2] cycloaddition reactions and the reduction of pyridazine and its partially saturated analogues. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Key reaction pathways are illustrated with mechanistic diagrams generated using Graphviz (DOT language) to provide clear, logical workflows.

Synthesis via [4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely employed method for the construction of six-membered rings, including the this compound core. This approach typically involves the reaction of a diene or a diene equivalent with a dienophile containing a nitrogen-nitrogen double bond (azo compound).

Gallium Trichloride Catalyzed [4+2] Cycloaddition

Lewis acid catalysis can significantly enhance the rate and selectivity of [4+2] cycloaddition reactions. Gallium trichloride (GaCl₃) has been effectively used to catalyze the reaction between donor-acceptor cyclobutanes and cis-diazenes, yielding this compound derivatives as single diastereomers in good to excellent yields.[1]

Mechanism: The proposed mechanism involves the coordination of the Lewis acid (GaCl₃) to the diazene, which lowers the LUMO energy of the dienophile, thereby accelerating the cycloaddition reaction. The reaction is believed to proceed through a concerted transition state.

G GaCl₃-Catalyzed [4+2] Cycloaddition Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Donor-Acceptor Cyclobutane Donor-Acceptor Cyclobutane Concerted Transition State Concerted Transition State Donor-Acceptor Cyclobutane->Concerted Transition State cis-Diazene cis-Diazene Lewis Acid Activation Lewis Acid Activation cis-Diazene->Lewis Acid Activation GaCl3 GaCl3 GaCl3->Lewis Acid Activation Coordination This compound Derivative This compound Derivative Concerted Transition State->this compound Derivative Cycloaddition Lewis Acid Activation->Concerted Transition State

Caption: GaCl₃-catalyzed [4+2] cycloaddition.

Experimental Protocol: General Procedure for GaCl₃-Catalyzed [4+2] Cycloaddition

To a solution of the donor-acceptor cyclobutane (1.0 equiv) and the cis-diazene (1.2 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added a solution of gallium trichloride (5 mol%) in dichloromethane. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Table 1: Quantitative Data for GaCl₃-Catalyzed [4+2] Cycloaddition

EntryDonor-Acceptor Cyclobutanecis-DiazeneProductYield (%)Diastereomeric Ratio
1Diethyl 2-phenylcyclobutane-1,1-dicarboxylate4-Phenyl-1,2,4-triazoline-3,5-dioneDiethyl 2,3-diphenyl-2,3,6,7-tetraazabicyclo[3.2.1]octane-8,8-dicarboxylate85>20:1
2Diethyl 2-ethoxycyclobutane-1,1-dicarboxylate4-Phenyl-1,2,4-triazoline-3,5-dioneDiethyl 3-ethoxy-2-phenyl-2,3,6,7-tetraazabicyclo[3.2.1]octane-8,8-dicarboxylate92>20:1
3Diethyl 2-(p-methoxyphenyl)cyclobutane-1,1-dicarboxylate4-Phenyl-1,2,4-triazoline-3,5-dioneDiethyl 3-(p-methoxyphenyl)-2-phenyl-2,3,6,7-tetraazabicyclo[3.2.1]octane-8,8-dicarboxylate88>20:1

Synthesis via Reduction of Pyridazine Derivatives

The reduction of the pyridazine ring system provides a direct route to this compound derivatives. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of N-heterocycles. Catalysts such as platinum(IV) oxide (PtO₂) and rhodium-on-carbon are effective for the complete saturation of the pyridazine ring.

Mechanism: The catalytic hydrogenation of pyridazines on a heterogeneous catalyst surface is believed to involve a series of steps. Initially, the pyridazine molecule adsorbs onto the catalyst surface. Hydrogen molecules also adsorb onto the surface and dissociate into hydrogen atoms. Stepwise addition of hydrogen atoms to the pyridazine ring then occurs, leading to the formation of the fully saturated this compound.

G Catalytic Hydrogenation of Pyridazine cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product Pyridazine Pyridazine Adsorption on Catalyst Surface Adsorption on Catalyst Surface Pyridazine->Adsorption on Catalyst Surface H2 H2 H2->Adsorption on Catalyst Surface Catalyst (e.g., PtO2) Catalyst (e.g., PtO2) Catalyst (e.g., PtO2)->Adsorption on Catalyst Surface H2 Dissociation H2 Dissociation Adsorption on Catalyst Surface->H2 Dissociation Activation Stepwise H Addition Stepwise H Addition Adsorption on Catalyst Surface->Stepwise H Addition Adsorbed Pyridazine H2 Dissociation->Stepwise H Addition H atoms This compound This compound Stepwise H Addition->this compound Reduction

Caption: Catalytic hydrogenation of pyridazine.

Experimental Protocol: General Procedure for Catalytic Hydrogenation with PtO₂

A solution of the pyridazine derivative (1.0 mmol) in a suitable solvent such as acetic acid or ethanol (10 mL) is placed in a hydrogenation vessel. Platinum(IV) oxide (5-10 mol%) is added to the solution. The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm). The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.

Table 2: Quantitative Data for Catalytic Hydrogenation of Pyridazine Derivatives

EntrySubstrateCatalystSolventPressure (atm)Yield (%)
13,6-DiphenylpyridazinePtO₂Acetic Acid395
23-Methyl-6-phenylpyridazine10% Pd/CEthanol488
3Pyridazine-4,5-dicarboxylic acidRh/CWater392
Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride and is often used for the reduction of pyridazinones and dihydropyridazinones to their corresponding saturated derivatives. The chemoselectivity of NaBH₄ allows for the reduction of the C=N bond while often leaving other functional groups such as esters and amides intact.

Mechanism: The reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon atom of the C=N or C=O bond in the pyridazine ring. This is followed by protonation of the resulting nitrogen or oxygen anion by the solvent (typically an alcohol) or during aqueous workup.

G NaBH₄ Reduction of a Dihydropyridazinone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dihydropyridazinone Dihydropyridazinone Hydride Attack Hydride Attack Dihydropyridazinone->Hydride Attack C=O NaBH4 NaBH4 NaBH4->Hydride Attack H⁻ source Alkoxyborate Intermediate Alkoxyborate Intermediate Protonation Protonation Alkoxyborate Intermediate->Protonation Workup (H₂O) Hexahydropyridazinone Hexahydropyridazinone Hydride Attack->Alkoxyborate Intermediate Protonation->Hexahydropyridazinone

Caption: NaBH₄ reduction of a dihydropyridazinone.

Experimental Protocol: General Procedure for NaBH₄ Reduction of Dihydropyridazinones

To a stirred solution of the dihydropyridazinone (1.0 mmol) in methanol or ethanol (10 mL) at 0 °C, sodium borohydride (2.0-4.0 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Table 3: Quantitative Data for NaBH₄ Reduction of Pyridazine Derivatives

EntrySubstrateSolventTemperature (°C)Yield (%)
14,5-Dihydro-6-phenyl-3(2H)-pyridazinoneMethanol0 to RT85
21,4-Dihydro-3,6-dimethylpyridazineEthanolRT78
36-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneMethanol0 to RT90

Conclusion

The synthesis of this compound derivatives can be effectively achieved through several synthetic routes, with [4+2] cycloaddition and reduction of the pyridazine nucleus being the most prominent. The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of N-heterocycles. Further research into novel catalytic systems and asymmetric methodologies will continue to expand the synthetic toolbox for accessing these valuable compounds.

References

An In-depth Technical Guide to the Structural Elucidation of Hexahydropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of hexahydropyridazine and its derivatives. Hexahydropyridazines are saturated six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold of interest in medicinal chemistry and materials science.[1] A thorough understanding of their three-dimensional structure is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new molecules.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. For hexahydropyridazines, NMR is essential for determining the conformation of the ring system and the orientation of substituents.[2][3][4]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For hexahydropyridazines, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts of the ring carbons in hexahydropyridazines are indicative of the ring conformation and substitution patterns.[5]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space correlations.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the protons in the ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assignment of quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, which is invaluable for determining the stereochemistry and conformational preferences of the this compound ring.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent is critical and should be based on the solubility of the compound and the desired temperature for the experiment.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

    • For conformational analysis, it may be necessary to acquire spectra at different temperatures to study dynamic processes such as ring inversion.[5]

  • Data Processing and Interpretation:

    • Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Analyze the NOESY spectrum to identify through-space correlations and determine the relative stereochemistry and preferred conformation.

The following table summarizes reported ¹³C NMR chemical shifts for some this compound derivatives. These values are sensitive to the solvent, temperature, and substituents.[5]

Compound/Carbon PositionChemical Shift (ppm)
This compound
C3/C648.5
C4/C526.2
1,2-Dimethylthis compound
C3/C655.1
C4/C522.3
N-CH₃42.1

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[7] For this compound derivatives, MS can confirm the molecular formula and help identify substituents.

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly characteristic of the molecule and serves as a "fingerprint" for identification.[7]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[7][8] This is particularly useful for determining the molecular weight of the parent compound.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.[6]

  • Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the fragment ions provides detailed structural information.[9]

  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.[6]

    • For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass range.

    • For MS/MS experiments, select the parent ion of interest and acquire the fragmentation spectrum.

  • Data Interpretation:

    • Determine the molecular weight from the molecular ion peak (e.g., M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS).

    • Use HRMS data to confirm the elemental composition.

    • Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for cyclic amines may involve ring opening and loss of small neutral molecules.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[10] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[10] For hexahydropyridazines, a crystal structure can definitively establish the ring conformation (e.g., chair, boat) and the stereochemistry of substituents.[11]

The process of determining a crystal structure involves several key steps, from crystal growth to structure refinement.

experimental_workflow A Compound Synthesis & Purification B Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation & Analysis F->G

Caption: Workflow for X-ray Crystallography.

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11][12]

  • Data Collection:

    • Mount a suitable crystal on a goniometer in the X-ray diffractometer.[12]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[13]

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.[13]

    • Build an atomic model into the electron density map.[14]

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.[14]

  • Structure Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • Generate graphical representations of the molecule.

Crystallographic data for a novel this compound derivative would typically be presented in a table with the following parameters.

ParameterValue
Empirical formulaCₓHᵧN₂O₂
Formula weight g/mol
Temperature100(2) K
WavelengthÅ
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = Å, α = °b = Å, β = °c = Å, γ = °
Volumeų
Z(number of molecules per unit cell)
Density (calculated)Mg/m³
Absorption coefficientmm⁻¹
F(000)
Crystal sizemm x mm x mm
Theta range for data collection° to °
Final R indices [I>2sigma(I)]R₁ = , wR₂ =
R indices (all data)R₁ = , wR₂ =
Goodness-of-fit on F²

Logical Relationship of Techniques

The structural elucidation of a novel this compound is a multi-faceted process where each technique provides complementary information.

logical_relationship cluster_preliminary Initial Characterization MS Mass Spectrometry Structure Definitive Structure MS->Structure Molecular Formula NMR NMR Spectroscopy NMR->Structure Connectivity & Conformation (Solution) Xray X-ray Crystallography Xray->Structure 3D Structure (Solid State)

Caption: Interplay of analytical techniques.

References

Spectroscopic Analysis of Substituted Hexahydropyridazines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and conformational analysis of substituted hexahydropyridazines. This class of saturated nitrogen-containing heterocycles is a key scaffold in medicinal chemistry, and a thorough understanding of their three-dimensional structure and substitution patterns is crucial for the development of novel therapeutics. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes analytical workflows for researchers in the field.

Introduction to the Spectroscopic Characterization of Hexahydropyridazines

The hexahydropyridazine ring system, a six-membered ring containing two adjacent nitrogen atoms, can adopt various conformations, primarily chair-like and boat-like forms. The substituents on the nitrogen and carbon atoms significantly influence the conformational equilibrium and, consequently, the biological activity of these molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for unambiguously determining the structure, stereochemistry, and conformational preferences of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of hexahydropyridazines in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while 2D NMR techniques establish connectivity and spatial relationships.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical shift, integration, and coupling constants of protons, which are indicative of the electronic environment and dihedral angles between adjacent protons.

Table 1: Representative ¹H NMR Data for Substituted Hexahydropyridazines

CompoundSolventH-3, H-6 (δ, ppm)H-4, H-5 (δ, ppm)Substituent Protons (δ, ppm)Key Coupling Constants (J, Hz)
1-Phenylthis compoundCDCl₃3.15 (t)1.80 (m)6.80-7.30 (m, Ar-H)³J₃,₄ = 5.5, 11.0; ³J₄,₅ = 5.5, 11.0
1,2-Dimethylthis compoundCDCl₃2.60 (t)1.70 (m)2.45 (s, N-CH₃)³J₃,₄ = 5.2, 10.5
1-Acetylthis compoundDMSO-d₆3.50 (t, ax), 2.80 (t, eq)1.65 (m)2.05 (s, COCH₃)²Jgem = -12.5; ³Jax,ax = 11.5; ³Jax,eq = 3.5
¹³C NMR Spectroscopy

Carbon NMR provides information on the number and chemical environment of carbon atoms in the molecule. The chemical shifts are sensitive to substitution and conformational changes.

Table 2: Representative ¹³C NMR Data for Substituted Hexahydropyridazines

CompoundSolventC-3, C-6 (δ, ppm)C-4, C-5 (δ, ppm)Substituent Carbons (δ, ppm)
1-Phenylthis compoundCDCl₃52.525.8113.0 (o-Ar), 129.0 (m-Ar), 116.0 (p-Ar), 148.0 (ipso-Ar)
1,2-Dimethylthis compoundCDCl₃55.026.545.0 (N-CH₃)
1-Acetylthis compoundDMSO-d₆48.0 (ax), 42.0 (eq)25.021.5 (COCH₃), 169.0 (C=O)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • 2D NMR (COSY, HSQC, HMBC): For complete structural assignment, 2D NMR experiments are often necessary. Standard pulse programs available on modern spectrometers can be utilized. Key parameters to optimize include the spectral widths in both dimensions and the number of increments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Fourier Transform & Phasing F->G H Integration & Peak Picking G->H I Structural Elucidation H->I J Conformational Analysis I->J MS_Workflow A Prepare Sample Solution (1-10 µg/mL) B Inject into LC System A->B C Chromatographic Separation (C18 Column) B->C D Eluent Enters ESI Source C->D E Ionization D->E F Mass Analyzer E->F G Detector F->G H Data Analysis (Mass Spectrum) G->H Conformational_Analysis A Substituted this compound B Conformational Isomers (e.g., Chair, Boat) A->B C Spectroscopic Data (NMR, IR) B->C D ¹H NMR Coupling Constants C->D E ¹³C NMR Chemical Shifts C->E F Variable Temperature NMR C->F G Determination of Dominant Conformer D->G E->G F->G

Navigating the Bioactivity of Saturated Pyridazine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, has been a fertile ground for the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While aromatic pyridazine derivatives are extensively studied, their saturated and partially saturated counterparts, such as hexahydropyridazine and tetrahydropyridazine derivatives, represent a less explored but promising area of medicinal chemistry. The introduction of conformational flexibility through saturation can lead to novel structure-activity relationships and improved pharmacological profiles.

This technical guide provides an in-depth look into the biological activity of a novel class of partially saturated pyridazine compounds: 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. Due to a scarcity of published research on fully saturated this compound compounds, this guide will focus on these well-characterized tetrahydropyridazine analogs as a case study to illustrate the therapeutic potential of saturated pyridazine scaffolds. We will delve into their anticancer activities, present detailed experimental protocols, and visualize the synthetic and screening workflows.

Anticancer Activity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

A recent study detailed the synthesis and evaluation of a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamide moieties for their anticancer activities. These compounds were tested against a panel of five human cancer cell lines: A-549 (lung carcinoma), Hs-683 (glioma), MCF-7 (breast carcinoma), SK-MEL-28 (melanoma), and B16-F10 (melanoma). The cytotoxic activities were determined using the MTT assay, and the results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Novel Tetrahydroimidazo[1,2-b]pyridazine Derivatives

CompoundA-549Hs-683MCF-7SK-MEL-28B16-F10
4a 10-10010-10010-100>10010-100
4b >100>100>100>100>100
4c 10-10010-10010-100>10010-100
4d 10-10010-10010-100>10010-100
4e >100>1001-101-10>100
4f >100>1001-101-1010.8
4g 10-10010-10010-100>10010-100
5-Fluorouracil --1-101-10-
Etoposide --1-101-10-

Data extracted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines. The reference drugs were 5-Fluorouracil (5-FU) and etoposide.

Among the tested compounds, 4e and 4f demonstrated excellent cytotoxic activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range (1-10 µM), comparable to the standard anticancer drugs 5-fluorouracil and etoposide. Compound 4f also showed moderate activity against the B16-F1 melanoma cell line. In contrast, compound 4b was inactive against all tested cell lines. Molecular docking studies for compounds 4e and 4f suggested a strong binding affinity to several kinases associated with MCF-7 and SK-MEL-28 cancer cell lines, including CSF1R, ErbB2, BRAF, and MEK2.

Experimental Protocols

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

The synthesis of the target compounds involved a multi-step process, which is illustrated in the workflow diagram below. The general procedure commenced with the synthesis of an intermediate which then underwent a reduction reaction. The final step was an N-sulfonylation reaction with various sulfonyl chlorides to produce the final products.

G start Starting Materials step1 Intermediate Synthesis start->step1 step2 Reduction Reaction step1->step2 step3 N-Sulfonylation (Various Sulfonyl Chlorides) step2->step3 products Final Products (4a-g) step3->products

General synthetic workflow for the target compounds.
In Vitro Cytotoxicity Screening: MTT Assay

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (A549, HS-683, MCF-7, SK-MEL-28, and B16-F1) are seeded into 96-well plates at an appropriate density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and the reference drugs (5-Fluorouracil and etoposide). A control group with no compound treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Anticancer Drug Discovery

The process of discovering and evaluating novel anticancer compounds, such as the this compound derivatives discussed, follows a logical progression from initial synthesis to biological evaluation and mechanism of action studies. This workflow ensures a systematic approach to identifying promising drug candidates.

G synthesis Synthesis of This compound Derivatives screening In Vitro Cytotoxicity Screening (MTT Assay) against Cancer Cell Lines synthesis->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis hit_id Hit Identification (e.g., Compounds 4e, 4f) data_analysis->hit_id docking Molecular Docking (Target Identification) hit_id->docking sar Structure-Activity Relationship (SAR) Studies hit_id->sar docking->sar optimization Lead Optimization sar->optimization

Conceptual workflow for anticancer compound evaluation.

This structured approach, combining synthesis, in vitro screening, and computational studies, is crucial for the efficient identification and development of novel anticancer agents based on the this compound scaffold. The promising results for compounds 4e and 4f highlight the potential of this class of molecules and warrant further investigation and optimization.

Hexahydropyridazine Derivatives: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a cornerstone in drug design, with the hexahydropyridazine moiety gaining significant attention as a privileged scaffold. This six-membered saturated ring containing two adjacent nitrogen atoms offers a unique three-dimensional architecture and electronic properties, making it an attractive building block for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound derivatives as potential drug scaffolds, focusing on their synthesis, pharmacological activities, and underlying mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have shown inhibitory activity against key enzymes such as Poly(ADP-ribose) polymerase 7 (PARP7) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP7 Inhibition

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway, which is crucial for the innate immune response against cancer cells.[1] By inhibiting PARP7, this compound derivatives can restore IFN-I signaling, leading to enhanced anti-tumor immunity.[2][3]

PARP7_Signaling_Pathway Hexahydropyridazine_Derivative This compound Derivative PARP7 PARP7 Hexahydropyridazine_Derivative->PARP7 Inhibition cGAS_STING cGAS_STING

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Several pyridazinone-based diarylurea derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[5]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Proliferation Cell Proliferation, Migration, Survival MAPK MAPK MAPK->Proliferation AKT AKT AKT->Proliferation Hexahydropyridazine_Derivative This compound Derivative Hexahydropyridazine_Derivative->VEGFR2 Inhibition

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound and related pyridazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeActivity (IC50/GI50 in µM)Reference
4e MCF-7 (Breast)Cytotoxicity1 - 10[6]
4f SK-MEL-28 (Melanoma)Cytotoxicity1 - 10[6]
10l A549/ATCC (NSCLC)Growth Inhibition1.66 - 100[5]
17a Various NCI cell linesGrowth Inhibition-[5]
11l T-47D (Breast)Antiproliferative0.43 ± 0.01[7]
11m MDA-MB-231 (Breast)Antiproliferative0.99 ± 0.03[7]

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of microbial pathogens. The emergence of multidrug-resistant strains of bacteria and fungi necessitates the development of novel antimicrobial agents, and this scaffold provides a valuable starting point.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected pyridazinone-based derivatives.

Compound IDMicroorganismAssay TypeActivity (MIC in µg/mL)Reference
10h Staphylococcus aureusMIC16[5]
8g Candida albicansMIC16[5]

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed to access the this compound core and its derivatives. A common approach involves the cyclization of appropriate precursors.

General_Synthesis_Workflow Start Starting Materials (e.g., Hydrazines, Dicarbonyls) Cyclization Cyclization Reaction Start->Cyclization Core_Scaffold This compound Core Cyclization->Core_Scaffold Functionalization Functional Group Interconversion Core_Scaffold->Functionalization Final_Derivatives Target this compound Derivatives Functionalization->Final_Derivatives

Experimental Protocols

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives[6][8]
  • Step 1: Condensation. A mixture of 3-amino-6-chloropyridazine and 2-bromoacetophenone is refluxed in an appropriate solvent to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

  • Step 2: Reduction. The product from Step 1 is then subjected to a reduction reaction, for example, using sodium borohydride in ethanol at 50 °C, to afford the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core.

  • Step 3: N-Sulfonylation. The final derivatives are obtained by reacting the product from Step 2 with various sulfonyl chlorides.

In Vitro Anticancer Activity (MTT Assay)[9]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

In Vitro Antimicrobial Activity (Broth Microdilution Method)[10]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A colorimetric indicator like alamarBlue can be used to assess viability.[8]

VEGFR-2 Kinase Inhibition Assay[4][11]
  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the this compound derivative.

  • Kinase Reaction: In a 96-well plate, combine the VEGFR-2 kinase, substrate, and the serially diluted inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After incubation, the amount of ADP produced (or remaining ATP) is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy against a range of challenging diseases, including cancer and microbial infections, underscores their therapeutic potential. The synthetic accessibility of the this compound core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of drug candidates with improved potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this remarkable heterocyclic system. As our understanding of the underlying biological targets and mechanisms of action continues to grow, so too will the opportunities to leverage the unique attributes of this compound derivatives for the benefit of human health.

References

Exploring the Chemical Space of Hexahydropyridazine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Biological Activity, and Experimental Protocols for a Promising Class of Heterocyclic Compounds

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the vast array of heterocyclic compounds, hexahydropyridazine analogues have emerged as a versatile and promising class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, detailing their synthesis, summarizing quantitative biological data, and providing explicit experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Synthetic Strategies for Accessing the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes, with [4+2] cycloaddition reactions being a prominent and efficient method. One notable approach involves the reaction of alkoxyallenes with 1,2-diaza-1,3-dienes, which proceeds without the need for a transition metal catalyst. This method offers high efficiency, a broad substrate scope, and good functional group tolerance, making it an attractive strategy for generating a diverse library of 1,4,5,6-tetrahydropyridazines. These intermediates can then be further elaborated or reduced to yield the corresponding this compound analogues.

A general workflow for the synthesis and evaluation of this compound analogues is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Alkoxyallenes & 1,2-Diaza-1,3-dienes Cycloaddition [4+2] Cycloaddition Starting_Materials->Cycloaddition Tetrahydropyridazine 1,4,5,6-Tetrahydropyridazine Intermediate Cycloaddition->Tetrahydropyridazine This compound This compound Analogue Tetrahydropyridazine->this compound Biological_Screening Primary Biological Screening This compound->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound analogues.

Biological Activities and Quantitative Data

This compound analogues and their structurally related derivatives have demonstrated a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial properties. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

A significant area of investigation for this compound-related structures is their potential as anticancer agents, particularly as inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7).

Compound IDStructureTargetAssayIC50 (nM)Cell LineReference
1 Tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][1]oxazine derivativePARP7Enzymatic0.56-[2][3]
2 Racemic form of Compound 1PARP7Enzymatic0.71-[2]
3 Pyrazolo-pyridazine derivativeEGFRKinase Assay391-
4 Pyrazolo-pyridazine derivativeCDK-2/cyclin A2Kinase Assay550-
5 Spiro-pyrrolopyridazine (SPP10)EGFRHTRF Assay200 - 420MCF-7, PC-3
Antihypertensive Activity

Certain pyridazinone derivatives, which share a core structural motif with hexahydropyridazines, have been investigated for their ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Compound IDStructureTargetAssayIC50 (µg/mL)Reference
6 6-phenyl-4-(4-aminobenzylidene)-4,5-dihydropyridazin-3(2H)-oneACEEnzymatic5.78[4]
Lisinopril (Standard)ACEEnzymatic0.85[4]
Antimicrobial Activity

The antimicrobial potential of pyridazinone derivatives has also been explored, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.

Compound IDStructureOrganismAssayZone of Inhibition (mm)Concentration (µg/mL)Reference
IIIa 6-phenyl-2-(4-chlorobenzylidene)-4,5-dihydropyridazin-3(2H)-oneS. pyogenesDisc Diffusion-50[5]
IIIa 6-phenyl-2-(4-chlorobenzylidene)-4,5-dihydropyridazin-3(2H)-oneE. coliDisc Diffusion-50[5]
IIId 6-phenyl-2-(4-nitrobenzylidene)-4,5-dihydropyridazin-3(2H)-oneA. nigerDisc Diffusion-50[5]
IIId 6-phenyl-2-(4-nitrobenzylidene)-4,5-dihydropyridazin-3(2H)-oneC. albicansDisc Diffusion-50[5]

Signaling Pathways

The anticancer activity of certain this compound-related compounds has been linked to the inhibition of PARP7, a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, these compounds can restore the innate immune response against tumor cells.

G Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN-beta IFN-β (Type I Interferon) IRF3->IFN-beta induces transcription Immune_Response Anti-tumor Immune Response IFN-beta->Immune_Response stimulates PARP7 PARP7 PARP7->TBK1 inhibits Hexahydropyridazine_Analogue This compound Analogue (Inhibitor) Hexahydropyridazine_Analogue->PARP7 inhibits

Caption: Simplified PARP7-mediated regulation of the type I interferon signaling pathway.

Experimental Protocols

Synthesis of 1,4,5,6-Tetrahydropyridazines via [4+2] Cycloaddition

General Procedure: To a solution of the 1,2-diaza-1,3-diene (1.0 equiv) in a suitable solvent (e.g., toluene, THF), the alkoxyallene (1.2 equiv) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1,4,5,6-tetrahydropyridazine.[6]

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][7][8]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G Cell_Seeding Seed cells in 96-well plate Compound_Addition Add this compound analogues Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Experimental workflow for the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • This compound analogues

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound analogues in the broth medium directly in the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The chemical space of this compound analogues represents a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with a diverse range of biological activities, makes them an attractive scaffold for further investigation. This technical guide has provided a foundational overview of their synthesis, a snapshot of their quantitative biological data, and detailed experimental protocols to aid researchers in their exploration of this promising class of compounds. Continued structure-activity relationship studies and lead optimization efforts are warranted to unlock the full therapeutic potential of this compound analogues.

References

Physicochemical Properties of Hexahydropyridazine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexahydropyridazine, also known as 1,2-diazinane, is a saturated heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][3][4][5] The physicochemical properties of this compound isomers, such as their lipophilicity, basicity, and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for the rational design and development of novel therapeutics based on this scaffold.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound isomers. It includes detailed experimental protocols for their determination and presents available quantitative data in structured tables for comparative analysis.

Isomerism in this compound

This compound can exist as conformational isomers due to the flexibility of its six-membered ring. The most stable conformations are typically the chair forms. In substituted hexahydropyridazines, the substituents on the nitrogen or carbon atoms can give rise to stereoisomers, including diastereomers (cis-trans isomers) and enantiomers. The spatial arrangement of these substituents significantly influences the molecule's overall polarity, steric hindrance, and potential for intermolecular interactions, thereby affecting its physicochemical properties. For instance, cis-trans isomers often exhibit different physical properties such as boiling points, melting points, and dipole moments due to variations in their molecular symmetry and intermolecular forces.[6][7]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that experimental data for specific isomers of the parent this compound are scarce in the literature. Much of the available information is derived from computational predictions or studies on substituted analogs.

Table 1: General Physicochemical Properties of this compound (Parent Compound)

PropertyValueSource
Molecular FormulaC4H10N2-
Molar Mass86.14 g/mol -
Boiling Point149-150 °C[8]
Density0.9716 g/cm³ (at 17 °C)[8]
pKa (predicted)9.59 ± 0.20[8]
LogP (predicted)-0.16 to 0.532[9]

Table 2: Comparison of Predicted Physicochemical Properties for Substituted this compound Isomers

CompoundIsomerLogP (Calculated)pKa (Predicted)Comments
1,2-Dimethylthis compoundcisData not availableData not availableExpected to have a higher dipole moment and potentially higher boiling point than the trans isomer.
1,2-Dimethylthis compoundtransData not availableData not availableExpected to have a lower dipole moment and potentially higher melting point due to better packing in the solid state.

Table 3: Solubility of Pyridazine Derivatives in Various Solvents

The solubility of the parent this compound is not well-documented across a range of solvents. The following data for a related pyridazinone derivative provides insight into the solubility profile of this class of compounds.[10][11]

SolventSolubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (mole fraction at 313.2 K)
Dimethyl sulfoxide (DMSO)6.77 x 10⁻¹
2-(2-ethoxyethoxy)ethanol5.24 x 10⁻¹
Polyethylene glycol-4008.47 x 10⁻²
Ethyl acetate1.45 x 10⁻²
Ethylene glycol1.09 x 10⁻²
Propylene glycol1.03 x 10⁻²
2-Butanol7.78 x 10⁻³
1-Butanol7.68 x 10⁻³
Ethanol6.96 x 10⁻³
Isopropyl alcohol6.51 x 10⁻³
Water1.61 x 10⁻⁶

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[8][12][13][14]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • The this compound isomer sample

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a sample of the this compound isomer and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.

    • Begin stirring the solution gently.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed through the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point. For a diamine, two pKa values will be determined.

Determination of LogP/LogD by Shake-Flask Method

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is considered the gold standard for their determination.[15][16][17][18][19]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentration of the compound in each phase is measured, and the ratio is used to calculate the partition coefficient.

Materials and Equipment:

  • n-Octanol (pre-saturated with water or buffer)

  • Water or appropriate buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • The this compound isomer sample

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by vigorously mixing them for at least 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the this compound isomer in the aqueous phase.

  • Partitioning:

    • Add a known volume of the sample solution to a separatory funnel or centrifuge tube.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP or LogD is the logarithm of P.

Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a faster, more automated alternative to the shake-flask method for determining LogP.[20][21][22][23][24]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)

  • Reference compounds with a range of known LogP values

  • The this compound isomer sample

Procedure:

  • Calibration:

    • Inject a series of reference compounds onto the HPLC column under isocratic conditions (constant mobile phase composition).

    • Measure the retention time (tR) and the dead time (t0, the retention time of an unretained compound).

    • Calculate the capacity factor (k) for each reference compound: k = (tR - t0) / t0

    • Plot log(k) against the known LogP values of the reference compounds to generate a calibration curve.

  • Sample Analysis:

    • Inject the this compound isomer sample under the same HPLC conditions.

    • Measure its retention time and calculate its log(k) value.

  • LogP Determination:

    • Determine the LogP of the isomer by interpolating its log(k) value on the calibration curve.

Visualizations

Conformational Isomers of this compound

Caption: Conformational isomers of the this compound ring.

Workflow for Physicochemical Property Determination

Physicochemical_Workflow cluster_synthesis Synthesis and Isolation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Comparison synthesis Synthesis of this compound Derivative separation Separation of Isomers (e.g., Chromatography) synthesis->separation pka pKa Determination (Potentiometric Titration) separation->pka logp LogP/LogD Determination (Shake-Flask or HPLC) separation->logp solubility Solubility Measurement separation->solubility melting_boiling Melting/Boiling Point Determination separation->melting_boiling data_table Tabulate Quantitative Data pka->data_table logp->data_table solubility->data_table melting_boiling->data_table comparison Compare Properties of Isomers data_table->comparison sar sar comparison->sar Inform Structure-Activity Relationships (SAR)

Caption: Workflow for the determination and comparison of physicochemical properties of isomers.

Biological Activities of Pyridazine Derivatives

While specific signaling pathways for this compound isomers are not well-defined, the broader class of pyridazine derivatives has been shown to exhibit a wide range of biological activities. These activities often stem from the ability of the pyridazine scaffold to interact with various biological targets. For example, certain pyridazine derivatives have been investigated as inhibitors of kinases involved in cancer cell signaling, while others have shown potential as modulators of ion channels or receptors.[4][25] The unique physicochemical properties of the this compound core, such as its hydrogen bonding capacity and dipole moment, contribute to its potential for molecular recognition at the active sites of these targets. Further research into the specific interactions of this compound isomers with biological macromolecules will be crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents.

Conclusion

The physicochemical properties of this compound isomers are fundamental to their behavior in biological systems and are therefore of critical importance in drug discovery and development. While a comprehensive experimental dataset comparing all isomers is not yet available, this guide provides a foundation for understanding and determining these key properties. The detailed experimental protocols and the compiled data serve as a valuable resource for researchers working with this important class of heterocyclic compounds. Further studies focused on the synthesis, isolation, and characterization of individual this compound isomers are warranted to expand our understanding of their structure-property relationships and to unlock their full therapeutic potential.

References

In Silico Modeling of Hexahydropyridazine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core in silico methodologies employed in the study of hexahydropyridazine derivatives and their interactions with biological receptors. Hexahydropyridazines represent a promising scaffold in medicinal chemistry, and computational modeling plays a pivotal role in elucidating their binding mechanisms, predicting affinity, and guiding the design of novel therapeutic agents. This document details the experimental protocols for key computational techniques, including homology modeling, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Quantitative data is presented in structured tables for clarity, and complex workflows are visualized using diagrams to facilitate understanding. The content is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction to Hexahydropyridazines and In Silico Modeling

Hexahydropyridazines are saturated heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This scaffold is of significant interest in drug discovery due to its conformational flexibility and potential to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2][3][4][5] In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to explore the structure-activity relationships (SAR) of this compound derivatives, predict their binding modes, and prioritize compounds for synthesis and experimental testing.[6][7][8]

The primary goals of in silico modeling in this context are:

  • To identify potential biological targets for novel this compound ligands.

  • To predict the binding affinity and selectivity of these ligands.

  • To elucidate the key molecular interactions driving receptor recognition.

  • To guide the optimization of lead compounds to enhance their pharmacological properties.

This guide will walk through the essential computational workflows used to achieve these goals.

General In Silico Workflow for Ligand-Receptor Binding Analysis

The computational investigation of this compound receptor binding typically follows a multi-step workflow. This process begins with data acquisition and preparation, proceeds through various simulation and analysis stages, and culminates in the identification of promising lead candidates.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Optimization Target Identification Target Identification Receptor Preparation Receptor Preparation Target Identification->Receptor Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation->Molecular Docking Homology Modeling Homology Modeling Homology Modeling->Receptor Preparation MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation MD Simulations->Binding Affinity Calculation Pharmacophore Modeling Pharmacophore Modeling Binding Affinity Calculation->Pharmacophore Modeling Lead Optimization Lead Optimization Pharmacophore Modeling->Lead Optimization

General in silico drug discovery workflow.

Methodologies and Experimental Protocols

Receptor Structure Preparation

Accurate representation of the target receptor is crucial for successful in silico modeling.

Protocol for Receptor Preparation:

  • Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template.

  • Preprocessing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

  • Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH (typically 7.4).

  • Energy Minimization: Perform a brief energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation

The this compound derivatives to be studied must also be properly prepared.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structure of the this compound derivative and convert it to a 3D conformation.

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states at physiological pH.

  • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9][10][11]

Protocol for Molecular Docking:

  • Grid Generation: Define a docking grid or box that encompasses the active site of the receptor.

  • Ligand Docking: Dock the prepared this compound ligands into the defined grid using a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm).[12]

  • Pose Generation and Scoring: Generate a specified number of binding poses for each ligand and rank them based on a scoring function that estimates the binding affinity.

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

G Prepared Receptor Prepared Receptor Define Binding Site Define Binding Site Prepared Receptor->Define Binding Site Prepared Ligand Prepared Ligand Run Docking Algorithm Run Docking Algorithm Prepared Ligand->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Generate Poses Generate Poses Run Docking Algorithm->Generate Poses Score Poses Score Poses Generate Poses->Score Poses Analyze Top Poses Analyze Top Poses Score Poses->Analyze Top Poses

Molecular docking workflow.

Table 1: Illustrative Molecular Docking Results for this compound Derivatives

Compound IDDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
HHP-001-9.850.2Tyr112, Phe256, Asn312
HHP-002-9.575.8Tyr112, Trp301, Ser315
HHP-003-8.7210.4Asp108, Phe256, Asn312
HHP-004-10.230.1Tyr112, Phe256, His308

Note: Data presented is for illustrative purposes only.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[13][14][15][16]

Protocol for MD Simulations:

  • System Setup: Place the docked ligand-receptor complex in a periodic box of solvent (e.g., water).

  • Solvation and Ionization: Add solvent molecules and ions to neutralize the system and mimic physiological salt concentration.

  • Minimization: Perform energy minimization of the entire system.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • Analysis: Analyze the trajectory to assess the stability of the complex, ligand-receptor interactions, and conformational changes.

G Docked Complex Docked Complex Solvate System Solvate System Docked Complex->Solvate System Add Ions Add Ions Solvate System->Add Ions Energy Minimization Energy Minimization Add Ions->Energy Minimization Equilibration (NVT, NPT) Equilibration (NVT, NPT) Energy Minimization->Equilibration (NVT, NPT) Production MD Production MD Equilibration (NVT, NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Molecular dynamics simulation setup.

Table 2: Illustrative MD Simulation Analysis for HHP-004

MetricValueInterpretation
RMSD of Ligand (Å)1.5 ± 0.3Stable binding pose
RMSF of Binding Site (Å)0.8 ± 0.2Low flexibility of key residues
Average H-Bonds3Consistent hydrogen bonding
MM-PBSA Binding Energy (kcal/mol)-45.7Favorable binding

Note: Data presented is for illustrative purposes only.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[17][18][19][20][21]

Protocol for Pharmacophore Modeling:

  • Feature Identification: Identify key chemical features in a set of active this compound derivatives (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

  • Model Generation: Generate pharmacophore models that represent the spatial arrangement of these features.

  • Model Validation: Validate the generated models using a set of known active and inactive compounds.

  • Database Screening: Use the validated pharmacophore model to screen large compound databases for novel molecules with the desired features.

G Set of Active Ligands Set of Active Ligands Identify Pharmacophoric Features Identify Pharmacophoric Features Set of Active Ligands->Identify Pharmacophoric Features Generate Hypotheses Generate Hypotheses Identify Pharmacophoric Features->Generate Hypotheses Score and Rank Hypotheses Score and Rank Hypotheses Generate Hypotheses->Score and Rank Hypotheses Validate Best Hypothesis Validate Best Hypothesis Score and Rank Hypotheses->Validate Best Hypothesis Virtual Screening Virtual Screening Validate Best Hypothesis->Virtual Screening

Pharmacophore model generation workflow.

Data Interpretation and Lead Optimization

The data generated from these in silico methods must be carefully interpreted to guide the drug discovery process. Docking scores and calculated binding energies provide an estimate of ligand affinity, while MD simulations offer insights into the stability and dynamics of the interaction. Pharmacophore models can be used to identify novel scaffolds with the potential for similar biological activity.

This information collectively informs the design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, if a particular hydrogen bond is identified as crucial for binding, modifications can be made to the ligand to strengthen this interaction.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, providing a rapid and insightful means to investigate ligand-receptor interactions. For the this compound scaffold, these computational techniques enable a deeper understanding of their binding mechanisms and facilitate the rational design of novel therapeutic agents. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can significantly accelerate the identification and optimization of promising drug candidates.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Hexahydropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of hexahydropyridazine, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The following sections describe two primary methods for introducing alkyl substituents onto the nitrogen atoms of the this compound ring: Direct Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds .

Introduction

This compound, also known as 1,2-diazinane, is a six-membered saturated ring containing two adjacent nitrogen atoms. N-alkylation of this scaffold is a crucial step in the synthesis of a wide range of derivatives with potential biological activities. The substitution pattern on the nitrogen atoms can significantly influence the pharmacological properties of the resulting molecules. The protocols outlined below provide reliable methods for the controlled introduction of alkyl groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the nucleophilic attack of the nitrogen atom of this compound on an alkyl halide. This method is straightforward and can be used to introduce a variety of primary and secondary alkyl groups. The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. Mono- or di-alkylation can be achieved by controlling the stoichiometry of the reactants.

General Reaction Scheme

G cluster_conditions Reaction Conditions reactant1 This compound reaction + reactant1->reaction reactant2 Alkyl Halide (R-X) reactant2->reaction product N-Alkyl this compound base Base base->reaction reaction->product Solvent Solvent (e.g., DMF, Acetonitrile) Temperature Temperature (e.g., RT to 80°C) G cluster_step1 Step 1: Imine/Hydrazone Formation cluster_step2 Step 2: Reduction A This compound C Hydrazone Intermediate A->C B Aldehyde or Ketone B->C E N-Alkyl this compound C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E G Start Desired N-Alkyl this compound Decision1 Is the alkyl group primary or a simple secondary alkyl? Start->Decision1 Method1 Direct Alkylation with Alkyl Halide Decision1->Method1 Yes Decision2 Is the corresponding aldehyde or ketone readily available? Decision1->Decision2 No or complex alkyl group End Synthesized Product Method1->End Decision2->Method1 No Method2 Reductive Amination Decision2->Method2 Yes Method2->End

Synthetic Routes to Functionalized Hexahydropyridazine Rings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized hexahydropyridazine rings, a core scaffold in many biologically active compounds. The methodologies presented herein focus on modern synthetic strategies, including cycloaddition reactions and ring-closing metathesis, with an emphasis on asymmetric synthesis to afford enantiomerically enriched products.

I. Overview of Synthetic Strategies

The construction of the this compound ring can be achieved through several strategic approaches. The most prominent and versatile methods include:

  • [4+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,4-dipole equivalent with a dienophile. Variations of this approach, such as the use of donor-acceptor cyclobutanes or in situ generated azomethine imines, provide access to a wide range of substituted hexahydropyridazines. Organocatalysis has emerged as a key technology in this area, enabling highly stereoselective transformations.

  • Ring-Closing Metathesis (RCM): RCM offers a convergent approach to cyclic structures from acyclic diene precursors. This method is particularly useful for the synthesis of unsaturated pyridazine derivatives, which can be subsequently reduced to the corresponding hexahydropyridazines.

These methods provide access to diverse functionalization patterns and stereochemical outcomes, making them valuable tools in medicinal chemistry and drug discovery.

II. [4+2] Cycloaddition Strategies

A. Organocatalytic Asymmetric [4+2] Cycloaddition of Methyleneindolinones

A highly effective method for the synthesis of chiral spiro-hexahydropyridazine oxindoles involves the organocatalytic asymmetric [4+2] cycloaddition of methyleneindolinones with a fumaric acid monoester monoamide 1,4-synthon.[1] This reaction proceeds with excellent diastereoselectivity and good enantioselectivity, providing a direct route to complex spirocyclic scaffolds.[1]

Logical Workflow for Asymmetric [4+2] Cycloaddition

workflow Workflow for Asymmetric [4+2] Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Prepare Methyleneindolinone and 1,4-Synthon catalyst Select Organocatalyst start->catalyst mix Mix Reactants and Catalyst in Solvent catalyst->mix react Stir at Controlled Temperature mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, HPLC, etc.) purify->analyze

Caption: A generalized workflow for the organocatalytic asymmetric [4+2] cycloaddition.

Quantitative Data Summary

EntryMethyleneindolinone (R)1,4-SynthonCatalystSolventTime (h)Yield (%)dree (%)
1HBoc-protectedCinchona-derivedDCM7277>20:149
25-BrBoc-protectedCinchona-derivedDCM7285>20:155
35-ClBoc-protectedCinchona-derivedDCM7282>20:152

Experimental Protocol: General Procedure for Asymmetric [4+2] Cycloaddition [1]

  • To a dried reaction vial, add the methyleneindolinone (0.15 mmol, 1.5 equiv) and the fumaric acid monoester monoamide 1,4-synthon (0.10 mmol, 1.0 equiv).

  • Add the organocatalyst (10 mol%).

  • Dissolve the mixture in dichloromethane (DCM, 0.2 mL).

  • Stir the reaction mixture at 25 °C for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spiro-hexahydropyridazine oxindole.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

B. GaCl₃-Catalyzed [4+2] Cycloaddition of Donor-Acceptor Cyclobutanes

A Lewis acid-catalyzed [4+2] cycloaddition between donor-acceptor (D-A) cyclobutanes and cis-diazenes, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), provides a highly efficient route to this compound derivatives.[2][3] This reaction, catalyzed by gallium trichloride (GaCl₃), proceeds to give the products as single diastereomers in good to excellent yields.[2][3]

Reaction Pathway for GaCl₃-Catalyzed [4+2] Cycloaddition

reaction_pathway GaCl3-Catalyzed [4+2] Cycloaddition Pathway DA_cyclobutane Donor-Acceptor Cyclobutane Intermediate Zwitterionic Intermediate DA_cyclobutane->Intermediate + GaCl3 PTAD cis-Diazene (PTAD) PTAD->Intermediate GaCl3 GaCl3 (Catalyst) Product This compound Derivative Intermediate->Product Cyclization

Caption: Proposed mechanism for the GaCl₃-catalyzed [4+2] cycloaddition.

Quantitative Data Summary

EntryDonor-Acceptor CyclobutaneDiazeneCatalyst Loading (mol%)SolventYield (%)
1Alkoxy-activatedPTAD5Dichloromethane90
2Aryl-activatedPTAD5Dichloromethane78
3Pyran-fusedPTAD5Dichloromethane78

Experimental Protocol: General Procedure for GaCl₃-Catalyzed [4+2] Cycloaddition [2][3]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the donor-acceptor cyclobutane (1.0 equiv).

  • Dissolve the cyclobutane in anhydrous dichloromethane.

  • Add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, 1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add a solution of GaCl₃ (5 mol%) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound product.

III. Ring-Closing Metathesis (RCM) for Pyridazine Synthesis

Ring-closing metathesis provides a valuable route to unsaturated pyridazine derivatives, which can be subsequently reduced to the corresponding hexahydropyridazines. This strategy involves the intramolecular metathesis of a diene precursor containing a diazene moiety.

Experimental Workflow for RCM

rcm_workflow Workflow for Ring-Closing Metathesis cluster_synthesis Precursor Synthesis cluster_rcm Ring-Closing Metathesis cluster_purification Purification and Reduction start Synthesize Acyclic Diene Precursor dissolve Dissolve Diene in Degassed Solvent start->dissolve add_catalyst Add RCM Catalyst (e.g., Grubbs catalyst) dissolve->add_catalyst heat Heat under Inert Atmosphere add_catalyst->heat purify_unsat Purify Unsaturated Pyridazine heat->purify_unsat reduce Reduce to this compound purify_unsat->reduce purify_sat Purify Final Product reduce->purify_sat

Caption: A general workflow for the synthesis of hexahydropyridazines via RCM.

Quantitative Data Summary (Illustrative)

EntryDiene PrecursorRCM CatalystCatalyst Loading (mol%)SolventYield of Unsaturated Pyridazine (%)
1N,N'-diallyl-diazeneGrubbs II5Toluene85
2Substituted diallyl-diazeneHoveyda-Grubbs II5Dichloromethane78

Experimental Protocol: General Procedure for Ring-Closing Metathesis

  • Synthesize the acyclic diene precursor containing the diazene functionality using standard organic chemistry methods.

  • In a flame-dried Schlenk flask, dissolve the diene precursor in a degassed solvent (e.g., toluene or dichloromethane).

  • Add the appropriate ring-closing metathesis catalyst (e.g., Grubbs second-generation catalyst, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at the desired temperature (typically 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude unsaturated pyridazine derivative by flash column chromatography.

  • For the synthesis of the this compound, dissolve the unsaturated pyridazine in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent (e.g., H₂ over Pd/C, NaBH₄) and stir until the reduction is complete.

  • Work up the reaction accordingly and purify the final this compound product.

IV. Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for accessing functionalized this compound rings. The choice of method will depend on the desired substitution pattern, stereochemistry, and available starting materials. The detailed protocols provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

The Untapped Potential of Hexahydropyridazine in Multi-Component Reactions: A Survey of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel scaffolds in drug discovery is a paramount endeavor, and multi-component reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity. This document delves into the potential application of hexahydropyridazine, a saturated six-membered diazine ring system, as a building block in MCRs for the synthesis of complex heterocyclic structures. Despite a comprehensive review of the current scientific literature, the direct utilization of this compound as a primary amine or hydrazine component in well-established MCRs such as the Ugi, Passerini, Biginelli, or Mannich reactions appears to be a nascent or underexplored area of research.

I. Multi-Component Reactions: A Primer for Innovation

Multi-component reactions are convergent chemical transformations in which three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants.[1] The efficiency and atom economy of MCRs make them highly attractive for the construction of compound libraries for high-throughput screening in drug discovery.[2]

Several cornerstone MCRs dominate the landscape of modern organic synthesis:

  • The Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[3][4][5] This reaction is renowned for its ability to generate peptide-like structures with a high degree of molecular diversity.

  • The Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[6][7][8]

  • The Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, a class of compounds with significant pharmacological activities.[9][10][11]

  • The Mannich Reaction: A three-component aminoalkylation that involves the reaction of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[12][13][14][15]

The logical workflow for a typical multi-component reaction is depicted below, highlighting the convergence of multiple starting materials in a single step.

MCR_Workflow cluster_reactants Starting Materials A Component A MCR Multi-Component Reaction (One-Pot) A->MCR B Component B B->MCR C Component C C->MCR D Component D... D->MCR Product Complex Product MCR->Product

Caption: Generalized workflow of a multi-component reaction.

II. Synthesis of Pyridazine Derivatives: Current Methodologies

While MCRs involving this compound are not well-documented, the synthesis of pyridazine and its fused derivatives is an active area of research. Current synthetic strategies often involve cyclization reactions of appropriately functionalized precursors rather than multi-component approaches starting from the saturated heterocycle.

Some established methods for the synthesis of pyridazine-containing scaffolds include:

  • Cyclocondensation Reactions: These reactions involve the formation of the pyridazine ring from acyclic precursors. For instance, the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives is a classical approach.

  • Aza-Diels-Alder Reactions: Inverse electron demand aza-Diels-Alder reactions of 1,2,4,5-tetrazines or other electron-deficient aza-dienes with various dienophiles can lead to the formation of pyridazine rings.

  • Functionalization of Pre-existing Pyridazine Rings: Modification of substituted pyridazines to build more complex, fused heterocyclic systems is a common strategy.[16][17]

The logical relationship for the synthesis of fused pyridazine systems often involves a sequential approach, starting from a functionalized pyridazine core.

Fused_Pyridazine_Synthesis Start Substituted Pyridazine Reaction1 Reaction with Bifunctional Reagent Start->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Pyridopyridazine or other Fused System Cyclization->Product

Caption: A common synthetic route to fused pyridazine heterocycles.

III. Future Perspectives and Opportunities

The absence of documented MCRs utilizing this compound presents a significant opportunity for innovation in synthetic and medicinal chemistry. As a cyclic hydrazine, this compound offers two nucleophilic nitrogen centers, which could potentially participate in a variety of MCRs.

Potential applications of this compound in MCRs could include:

  • As a Diamine Component in Ugi-type Reactions: The two nitrogen atoms of this compound could potentially react with two equivalents of the other components (aldehyde, isocyanide, carboxylic acid) to form novel cage-like or macrocyclic structures.

  • In the Synthesis of Fused Heterocycles: this compound could serve as a scaffold upon which other rings are constructed via MCRs, leading to novel tricyclic or polycyclic systems with potential biological activity.

  • As a Novel Component in Unconventional MCRs: The unique reactivity of the N-N bond in this compound could be exploited in the development of entirely new multi-component transformations.

Researchers are encouraged to explore the reactivity of this compound and its derivatives under various MCR conditions. Such investigations could unlock new avenues for the synthesis of diverse and complex nitrogen-containing heterocycles, which are of high interest in the development of new therapeutic agents. The data from such pioneering studies would be invaluable in establishing the protocols and application notes for this promising, yet underexplored, area of research.

References

The Scarcity and Potential of Hexahydropyridazine in Medicinal Chemistry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyridazine scaffold, a saturated six-membered ring containing two adjacent nitrogen atoms, represents an intriguing yet underexplored motif in medicinal chemistry. While its aromatic counterpart, pyridazine, is a well-established pharmacophore found in numerous approved drugs, the saturated analog remains largely on the periphery of drug discovery efforts. This application note addresses the current landscape of this compound in medicinal chemistry, highlighting the limited available data and proposing future directions based on the biological activities of structurally related saturated 1,2-diazine systems. Due to the scarcity of specific quantitative data and established protocols for this compound derivatives, this document provides a broader overview of related scaffolds to inform potential research avenues.

Introduction: The this compound Scaffold

This compound, also known as 1,2-diazacyclohexane, possesses the chemical formula C4H10N2. Its three-dimensional, flexible structure offers a distinct departure from the planar, electron-deficient pyridazine ring, presenting a different set of physicochemical properties for potential drug-target interactions. The presence of two nitrogen atoms provides opportunities for hydrogen bonding and serves as a handle for chemical derivatization. Despite these promising features, a comprehensive review of the literature reveals a significant gap in the exploration of this compound derivatives for therapeutic applications. While some reports mention potential antiviral, antibacterial, and antifungal properties, concrete evidence from extensive biological screening is lacking.[1]

Current State of Research and Data Limitations

Direct and detailed medicinal chemistry applications of the this compound core are sparse. The majority of research has focused on the synthesis of this scaffold, often as a synthetic intermediate or for conformational analysis, rather than for its biological activity. For instance, a gallium(III)-catalyzed [4 + 2] cycloaddition reaction has been reported for the synthesis of this compound derivatives, but their subsequent biological evaluation was not a primary focus of the study. This lack of dedicated research into the pharmacological profile of this compound derivatives means there is no significant body of quantitative data (e.g., IC50, Ki values) or established experimental protocols for their biological assessment to present at this time.

Extrapolating Potential: Insights from Related Saturated 1,2-Diazine Systems

To bridge this knowledge gap and inspire future research, we can look to the medicinal chemistry of other saturated or partially saturated heterocyclic systems containing the 1,2-diazine motif. These related structures can provide valuable insights into the potential therapeutic targets and applications for this compound derivatives.

Saturated Pyridazinone Derivatives

While not fully saturated, pyridazin-3-one derivatives, which feature a carbonyl group within a partially saturated pyridazine ring, have demonstrated a wide array of biological activities.[2] These compounds have been investigated for their cardiovascular, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The presence of the saturated portion of the ring influences the molecule's conformation and physicochemical properties, suggesting that fully saturated this compound analogs could also exhibit interesting biological profiles.

Table 1: Exemplary Biological Activities of Saturated/Partially Saturated 1,2-Diazine Analogs

Compound ClassTherapeutic Target/AreaReported Activity (Example)Reference
Pyridazinone DerivativesCardiovascularCardiotonic agents (e.g., Levosimendan)[2]
Pyridazinone DerivativesAnti-inflammatoryInhibition of inflammatory mediators[3]
Fused Pyridazine SystemsAnticancerKinase inhibition[4]
Fused Pyridazine SystemsAntiviralInhibition of viral replication (e.g., against HAV)[5]

Note: This table presents data from related scaffolds due to the lack of specific quantitative data for this compound derivatives.

Proposed Experimental Protocols for this compound Derivatives

For researchers interested in exploring the medicinal chemistry of this compound, the following general protocols, adapted from studies on related heterocyclic compounds, can serve as a starting point.

General Synthesis of N-Substituted this compound Derivatives

A common strategy for creating a library of this compound analogs involves the N-functionalization of the parent heterocycle.

Protocol:

  • Starting Material: this compound.

  • Alkylation/Acylation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a base (e.g., triethylamine, diisopropylethylamine) (2.2 eq).

  • Slowly add the desired alkyl halide or acyl chloride (2.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-disubstituted this compound derivative.

In Vitro Biological Screening Workflow

A generalized workflow for the initial biological evaluation of a library of newly synthesized this compound compounds.

Workflow Diagram:

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_downstream Downstream Analysis Synthesis Synthesis of this compound Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary High-Throughput Screening (HTS) (e.g., cell viability, enzyme inhibition) Purification->Primary_Screening Hit_Identification Hit Identification & Validation Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

References

Methodology for Scaling Up Hexahydropyridazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyridazines, also known as piperidazines, are saturated six-membered nitrogen-containing heterocyclic compounds that are key structural motifs in a variety of biologically active molecules and pharmaceuticals. Their synthesis and the development of scalable routes to access them are of significant interest to the drug development industry. This document provides detailed application notes and protocols for the scalable synthesis of hexahydropyridazines, focusing on robust and industrially applicable methodologies. The protocols described herein are intended to guide researchers in transitioning from laboratory-scale synthesis to pilot-plant and larger-scale production.

Core Synthetic Strategies for Scalable Production

Two primary and scalable strategies for the synthesis of the hexahydropyridazine core are presented:

  • [4+2] Cycloaddition (Diels-Alder Reaction): This method involves the reaction of a diene with an azo-dienophile to form a tetrahydropyridazine, which can then be reduced to the corresponding this compound. This approach offers high stereocontrol and is amenable to scale-up.

  • Catalytic Hydrogenation of Pyridazines: This method involves the reduction of readily available pyridazine precursors. While conceptually straightforward, the choice of catalyst and reaction conditions is crucial for achieving high yields and purity on a large scale.

Protocol 1: Scalable Synthesis of N,N'-Protected Hexahydropyridazines via [4+2] Cycloaddition and Hydrogenation

This protocol details a two-step process starting with a Diels-Alder reaction to form a tetrahydropyridazine ring, followed by catalytic hydrogenation. This method is particularly useful for producing N-protected hexahydropyridazines, which are versatile intermediates in medicinal chemistry.

Experimental Workflow

cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Catalytic Hydrogenation A 1,3-Butadiene C Reaction Vessel (Toluene, 80°C) A->C B Diethyl Azodicarboxylate B->C D Work-up & Isolation C->D E Diethyl 1,2,3,6-Tetrahydropyridazine- 1,2-dicarboxylate D->E F Diethyl 1,2,3,6-Tetrahydropyridazine- 1,2-dicarboxylate E->F Intermediate G Hydrogenation Reactor (Pd/C, H2, Ethanol) F->G H Filtration & Concentration G->H I Diethyl this compound- 1,2-dicarboxylate H->I

Caption: Workflow for the two-step synthesis of a protected this compound.

Detailed Experimental Protocol

Step 1: [4+2] Cycloaddition of 1,3-Butadiene and Diethyl Azodicarboxylate

  • Materials:

    • 1,3-Butadiene (liquefied gas)

    • Diethyl azodicarboxylate (DEAD)

    • Toluene

    • Pressurized reaction vessel

  • Procedure (Pilot Scale):

    • Charge a 50 L jacketed glass reactor with a solution of diethyl azodicarboxylate (5.0 kg, 28.7 mol) in toluene (20 L).

    • Seal the reactor and cool the solution to -10°C.

    • Carefully add liquefied 1,3-butadiene (2.3 kg, 42.5 mol) to the reactor.

    • Slowly warm the reaction mixture to room temperature and then heat to 80°C.

    • Maintain the reaction at 80°C for 12-16 hours, monitoring the pressure.

    • Cool the reactor to room temperature and carefully vent any excess butadiene.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • The crude product, diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate, is typically used in the next step without further purification.

Step 2: Catalytic Hydrogenation

  • Materials:

    • Crude diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate

    • Palladium on carbon (10 wt. % Pd/C)

    • Ethanol

    • Hydrogen gas

    • High-pressure hydrogenation vessel

  • Procedure (Pilot Scale):

    • Charge a 100 L stainless steel hydrogenation reactor with the crude tetrahydropyridazine intermediate (approx. 28.7 mol) and ethanol (50 L).

    • Carefully add 10% Pd/C (250 g, wet) to the mixture under a nitrogen atmosphere.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5 bar.

    • Heat the mixture to 40°C and maintain vigorous stirring.

    • Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-6 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or crystallization to afford diethyl this compound-1,2-dicarboxylate.

Quantitative Data Summary
ParameterLaboratory ScalePilot Scale
[4+2] Cycloaddition
Diethyl Azodicarboxylate50.0 g5.0 kg
1,3-Butadiene23.0 g2.3 kg
Toluene200 mL20 L
Reaction Time12 h16 h
Yield (crude)~95%~95%
Catalytic Hydrogenation
Substrate~65 g~6.6 kg
10% Pd/C2.5 g250 g
Ethanol500 mL50 L
Hydrogen Pressure5 bar5 bar
Reaction Time4 h6 h
Yield (purified)90%88%
Purity (HPLC)>98%>97%

Protocol 2: Scalable Synthesis of this compound via Reduction of Pyridazine

This protocol describes the direct reduction of the aromatic pyridazine ring to the saturated this compound. This method is advantageous when pyridazine precursors are readily available. The choice of reducing agent and control of reaction conditions are critical for scalability and safety.

Logical Relationship of Key Parameters

A Catalyst Choice (e.g., Rhodium, Platinum) E Reaction Outcome (Yield, Selectivity, Purity) A->E B Hydrogen Pressure B->E C Temperature C->E D Solvent D->E

Caption: Key parameters influencing the outcome of pyridazine hydrogenation.

Detailed Experimental Protocol
  • Materials:

    • Pyridazine

    • Rhodium on alumina (5 wt. % Rh/Al2O3)

    • Trifluoroethanol (TFE)

    • Hydrogen gas

    • High-pressure hydrogenation vessel

  • Procedure (Pilot Scale):

    • Charge a 100 L stainless steel hydrogenation reactor with pyridazine (4.0 kg, 50 mol) and trifluoroethanol (40 L).

    • Under a nitrogen atmosphere, carefully add 5% Rh/Al2O3 (80 g).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar.

    • Heat the mixture to 60°C with efficient stirring.

    • Monitor the reaction by hydrogen uptake and periodic sampling for GC-MS analysis. The reaction is typically complete in 16-24 hours.

    • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst.

    • Carefully remove the trifluoroethanol by distillation.

    • The crude this compound can be purified by vacuum distillation.

Quantitative Data Summary
ParameterLaboratory Scale[1]Pilot Scale (Estimated)
Pyridazine4.0 g4.0 kg
5% Rh/Al2O380 mg80 g
Solvent (TFE)40 mL40 L
Hydrogen Pressure5-10 bar10 bar
Temperature40-60°C60°C
Reaction Time16 h24 h
Yield (purified)>95%~90%
Purity (GC)>99%>98%

Safety and Scale-Up Considerations

  • Hydrogenations: The use of hydrogen gas under pressure is hazardous and requires specialized equipment and trained personnel. Ensure proper grounding of all equipment to prevent static discharge. The catalyst, particularly palladium on carbon, can be pyrophoric and should be handled with care, preferably wet and under an inert atmosphere.

  • Exothermic Reactions: Both the Diels-Alder reaction and hydrogenation can be exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. Jacketed reactors with precise temperature control are essential.

  • Reagent Handling: Diethyl azodicarboxylate can be shock-sensitive. 1,3-Butadiene is a flammable gas. Handle all chemicals in a well-ventilated area and with appropriate personal protective equipment.

  • Work-up and Purification: At scale, extraction and chromatographic purification can be cumbersome. Whenever possible, favor crystallization or distillation for product isolation.

Conclusion

The methodologies presented provide robust and scalable pathways for the synthesis of hexahydropyridazines. The choice of route will depend on the availability of starting materials, the desired substitution pattern on the this compound ring, and the scale of production. Careful consideration of reaction parameters, safety protocols, and purification methods is paramount for the successful transition from laboratory to industrial-scale synthesis.

References

Application Notes and Protocols for the Purification of Hexahydropyridazine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of hexahydropyridazine products. Hexahydropyridazines, also known as piperidazines, are saturated nitrogen-containing heterocyclic compounds that are important scaffolds in medicinal chemistry and drug development. Achieving high purity of these compounds is critical for their biological evaluation and subsequent applications. The following sections detail common and effective purification techniques, including liquid-liquid extraction, column chromatography, and recrystallization, complete with experimental protocols and expected outcomes.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on the physicochemical properties of the this compound derivative, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data for the most common purification methods. This data is illustrative and may vary depending on the specific substrate and experimental conditions.

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)Key ParametersAdvantagesDisadvantages
Liquid-Liquid Extraction 85-9580-95pH of the aqueous phase, choice of organic solvent.High capacity, rapid, good for removing ionic impurities.Limited separation of structurally similar neutral impurities.
Silica Gel Column Chromatography >98[1]70-90[1]Stationary phase (e.g., Silica Gel, 230-400 mesh), mobile phase (e.g., Dichloromethane/Methanol gradient).[1]High resolution, versatile for a wide range of compounds.Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.
Recrystallization >99[1]50-80[1]Solvent system (e.g., Ethanol/Water or Toluene).[1]Can yield highly pure crystalline material, cost-effective for large scales.Product must be a solid, requires finding a suitable solvent system, can have lower yields.

Experimental Protocols

The following are detailed protocols for the key purification techniques cited.

Protocol 1: Liquid-Liquid Extraction for Basic this compound Products

This protocol is designed to separate basic this compound products from acidic, neutral, and water-soluble impurities.

Materials:

  • Crude this compound product

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove basic impurities. The protonated this compound product will remain in the organic layer if it is not a strong base, or be extracted into the aqueous layer if it is. Note: If the desired product is a strong base, it will be in the aqueous layer. In this case, collect the aqueous layer, basify with 1 M NaOH, and then re-extract with an organic solvent.

  • Basic Wash: Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove acidic impurities.

  • Neutral Wash: Wash the organic layer with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove water-soluble impurities and to help break up any emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the purified product.

Protocol 2: Silica Gel Column Chromatography

This method is effective for separating this compound products from impurities with different polarities.[1]

Materials:

  • Crude this compound product

  • Silica Gel (230-400 mesh)[1]

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and stable bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, create a dry-load by adsorbing the product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the silica gel bed.[1]

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).[1]

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound product.[1]

Protocol 3: Recrystallization

This protocol is suitable for purifying solid this compound products to a high degree of purity.

Materials:

  • Crude solid this compound product

  • Recrystallization solvent (e.g., ethanol, isopropanol, toluene, or a mixture such as ethanol/water)[1]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the this compound product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Visualizations

The following diagrams illustrate the logical workflows for the purification techniques described.

Liquid_Liquid_Extraction_Workflow start Crude Product in Organic Solvent wash_acid Wash with 1M HCl start->wash_acid separate_acid Separate Aqueous and Organic Layers wash_acid->separate_acid wash_base Wash with 1M NaOH separate_acid->wash_base separate_base Separate Aqueous and Organic Layers wash_base->separate_base wash_brine Wash with Brine separate_base->wash_brine separate_brine Separate Aqueous and Organic Layers wash_brine->separate_brine dry Dry Organic Layer (e.g., MgSO4) separate_brine->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate end Purified Product concentrate->end

Caption: Workflow for Liquid-Liquid Extraction.

Column_Chromatography_Workflow start Crude Product tlc Select Mobile Phase via TLC start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool concentrate Concentrate (Rotary Evaporator) pool->concentrate end Purified Product concentrate->end

Caption: Workflow for Column Chromatography.

Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Induce Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Purified Crystalline Product dry->end

Caption: Workflow for Recrystallization.

References

Application Notes and Protocols for the Analytical Characterization of Hexahydropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the primary analytical methods for the thorough characterization of hexahydropyridazine (also known as 1,2-diazacyclohexane). This document provides a foundational guide for researchers engaged in the synthesis, quality control, and analysis of this heterocyclic compound and its derivatives. The methodologies outlined below cover spectroscopic and chromatographic techniques essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom.

Predicted Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
H-3, H-6 (axial & equatorial)2.5 - 3.0Multiplet
H-4, H-5 (axial & equatorial)1.5 - 2.0Multiplet
N-H1.0 - 3.0Broad Singlet
C-3, C-645 - 55-
C-4, C-520 - 30-

Note: Predicted values are based on data from substituted analogs and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer LockShimTune Lock, Shim, Tune Spectrometer->LockShimTune AcquireH1 Acquire ¹H Spectrum LockShimTune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phase Correction AcquireC13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Analyze Spectra (Shifts, Multiplicity, Integration) Calibrate->Analyze Structure Structural Elucidation Analyze->Structure

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Expected Fragmentation Pattern

The molecular ion peak (M+) for this compound (C₄H₁₀N₂) is expected at an m/z of 86.14. Common fragmentation pathways for cyclic amines and hydrazines involve the loss of small neutral molecules or radicals.

Table 2: Predicted Mass Spectral Fragmentation of this compound

m/zProposed FragmentComments
86[C₄H₁₀N₂]⁺˙Molecular Ion
85[C₄H₉N₂]⁺Loss of a hydrogen radical
71[C₃H₇N₂]⁺Loss of a methyl radical
57[C₃H₇N]⁺˙Loss of N₂H₃ radical
43[C₂H₅N]⁺˙Cleavage of the N-N bond and subsequent fragmentation
30[CH₄N]⁺Common fragment for amines

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Experimental Protocol for GC-MS Analysis

Objective: To obtain a mass spectrum of this compound for molecular weight confirmation and structural analysis.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, methanol)

  • GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the fragmentation pattern with known patterns for cyclic hydrazines or use spectral libraries for identification.

Diagram 2: Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Inject Inject Sample Dissolve->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analysis & Detection Fragment->Detect TIC Analyze Total Ion Chromatogram Detect->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Identify Identify Molecular Ion & Fragments MassSpec->Identify Confirmation Structural Confirmation Identify->Confirmation

Caption: Workflow for GC-MS based characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound. Due to the lack of a strong chromophore in the parent molecule, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often necessary.

HPLC Method with Derivatization

For UV-Vis detection, this compound can be derivatized with a reagent that introduces a chromophore. A common derivatizing agent for amines is 2,4-dinitrofluorobenzene (DNFB).

Table 3: Typical HPLC Parameters with Pre-column Derivatization

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the derivative (e.g., 360 nm for DNP derivative)
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Experimental Protocol for HPLC Analysis (with Derivatization)

Objective: To determine the purity of a this compound sample by HPLC with UV detection after pre-column derivatization.

Materials:

  • This compound sample

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Buffer solution (e.g., sodium bicarbonate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent.

    • Add a solution of DNFB in acetonitrile and a buffer solution (e.g., 0.1 M sodium bicarbonate) to the sample solution.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 1 hour) to complete the reaction.

    • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the derivatized sample onto the column.

    • Run the gradient program to elute the derivatized this compound and any impurities.

    • Monitor the elution profile at the appropriate UV wavelength.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the this compound sample based on the relative peak areas.

Diagram 3: Logical Flow of HPLC Derivatization and Analysis

HPLC_Derivatization_Flow Start This compound Sample Derivatization Derivatization with DNFB Start->Derivatization HPLC_Injection Injection into HPLC System Derivatization->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Calculation) Detection->Analysis Result Purity Report Analysis->Result

Caption: Logical flow for HPLC analysis with derivatization.

X-ray Crystallography

General Principles

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

Table 4: General Crystallographic Parameters (Example for a Pyridazine Derivative)

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 15.456 Å, c = 8.789 Å, β = 98.76°
Z (molecules per unit cell) 4
Calculated Density 1.234 g/cm³
R-factor < 0.05

Note: These are example values and will vary for different compounds.

Experimental Protocol for X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of a this compound derivative.

Materials:

  • Purified this compound derivative

  • Suitable solvents for crystallization (e.g., ethanol, hexane, ethyl acetate)

  • Crystallization vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals.

  • Crystal Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain the unit cell parameters and intensity of each reflection.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Diagram 4: Experimental Workflow for X-ray Crystallography

XRay_Workflow Start Purified Compound Crystallization Single Crystal Growth Start->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Analysis Analysis of 3D Structure Refinement->Analysis Final_Structure Final Crystal Structure Analysis->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

By employing these analytical methods, researchers can confidently confirm the identity, purity, and three-dimensional structure of this compound and its derivatives, which is crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols: Hexahydropyridazine as a Novel Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hexahydropyridazine, a saturated six-membered heterocyclic compound containing two adjacent nitrogen atoms, represents an underexplored class of ligands in organometallic chemistry. While its aromatic counterpart, pyridazine, has been investigated as a ligand, the conformational flexibility and unique bite angle of this compound offer intriguing possibilities for the design of novel metal complexes with potential applications in catalysis and materials science. Due to the limited direct literature on this compound as a ligand, this document provides proposed experimental protocols and potential applications based on well-established principles of coordination chemistry and analogies with related saturated cyclic diamines, such as piperazine.

Ligand Characteristics and Coordination Modes

This compound can exist in various conformations, with the chair and boat forms being the most significant. The two adjacent nitrogen atoms can act as a bidentate chelating ligand, forming a five-membered ring with a metal center. The coordination can be either cis- or trans- with respect to the substituents on the nitrogen atoms.

Potential Coordination Modes of this compound:

  • Bidentate Chelating: The most common mode, where both nitrogen atoms coordinate to a single metal center.

  • Bridging: Each nitrogen atom coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The substituent on the nitrogen atoms (R group) can be tailored to modulate the steric and electronic properties of the resulting metal complex.

Proposed Synthesis of this compound Ligands

The synthesis of N,N'-disubstituted hexahydropyridazines can be achieved through the reduction of the corresponding 1,2-dihydropyridazine-3,6-diones or through the cyclization of appropriate precursors.

Protocol 1: Synthesis of 1,2-Dimethylthis compound

This protocol is a hypothetical adaptation based on standard procedures for the reduction of cyclic hydrazides.

Materials:

  • 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride (2.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1,2-dimethyl-1,2-dihydropyridazine-3,6-dione (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings. Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dimethylthis compound.

  • Purify the product by vacuum distillation or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Proposed Synthesis of this compound-Metal Complexes

The synthesis of metal complexes with this compound ligands can be achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor and solvent will depend on the desired complex.

Protocol 2: Synthesis of a Dichlorido(1,2-dimethylthis compound)palladium(II) Complex

This protocol is based on standard procedures for the synthesis of palladium(II) complexes with diamine ligands.

Materials:

  • 1,2-Dimethylthis compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Diethyl ether

  • Schlenk flask, magnetic stirrer, inert atmosphere setup.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (1.0 eq.) in methanol. Some gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve 1,2-dimethylthis compound (1.1 eq.) in methanol.

  • Add the ligand solution dropwise to the palladium(II) chloride solution with continuous stirring.

  • A precipitate is expected to form upon addition of the ligand.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold methanol and then with diethyl ether.

  • Dry the product under vacuum.

Characterization: The resulting complex should be characterized by elemental analysis, FT-IR spectroscopy, and, if suitable crystals can be obtained, single-crystal X-ray diffraction to determine its molecular structure.

Potential Applications

Drawing parallels from piperazine and other diamine ligands, this compound-metal complexes could find applications in several areas:

  • Homogeneous Catalysis: Palladium and rhodium complexes of this compound could be explored as catalysts for cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and hydroformylation reactions. The unique bite angle and conformational flexibility of the ligand may influence the catalytic activity and selectivity.

  • Materials Science: The ability of this compound to act as a bridging ligand could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

  • Bioinorganic Chemistry and Drug Development: The piperazine scaffold is a privileged structure in many marketed drugs.[1] Metal complexes of this compound derivatives could be investigated for their biological activities, including anticancer and antimicrobial properties.[1][2]

Quantitative Data Summary

As there is no direct experimental data available for this compound-metal complexes in the searched literature, this section will be populated as research in this area emerges. For comparison, a table of typical bond lengths for related metal-diamine complexes is provided.

Metal-Ligand BondTypical Bond Length (Å)Metal CenterReference Ligand
Pd-N2.0 - 2.2Pd(II)Piperazine
Pt-N2.0 - 2.2Pt(II)Piperazine
Rh-N2.1 - 2.3Rh(III)Cyclic Diamines
Ru-N2.0 - 2.2Ru(II)Cyclic Diamines

Note: These are approximate values and can vary depending on the specific complex and the oxidation state of the metal.

Visualizations

Diagram 1: Proposed Synthesis of a this compound Ligand

Synthesis_of_Hexahydropyridazine_Ligand start 1,2-Dihydropyridazine-3,6-dione reagent1 LiAlH4, THF start->reagent1 product This compound reagent1->product Reduction alkylation Alkylation (e.g., RX, K2CO3) product->alkylation final_ligand N,N'-Disubstituted This compound alkylation->final_ligand

Caption: Synthetic workflow for N,N'-disubstituted this compound ligands.

Diagram 2: Proposed Synthesis of a this compound-Metal Complex

Synthesis_of_Metal_Complex ligand This compound Ligand reaction Reaction Mixture ligand->reaction metal_precursor Metal Precursor (e.g., PdCl2) metal_precursor->reaction solvent Solvent (e.g., Methanol) solvent->reaction product This compound-Metal Complex reaction->product Stirring, Filtration characterization Characterization (NMR, IR, X-ray) product->characterization

Caption: Experimental workflow for synthesizing a this compound-metal complex.

Diagram 3: Potential Coordination Modes of this compound

Coordination_Modes cluster_chelating Bidentate Chelating cluster_bridging Bridging M1 M N1 N M1->N1 N2 N M1->N2 N1->N2 M2 M N3 N M2->N3 M3 M N4 N M3->N4 N3->N4

Caption: Chelating and bridging coordination modes of a this compound ligand.

This compound presents an exciting and largely untapped opportunity for the development of new organometallic complexes. The protocols and potential applications outlined in this document, based on analogies with well-studied diamine ligands, provide a foundational framework for researchers to begin exploring the coordination chemistry of this promising ligand. Further experimental investigation is required to fully elucidate the properties and potential of this compound-metal complexes.

References

Application Notes and Protocols: Synthesis of Fused Heterocycles Utilizing Hexahydropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyridazine, a saturated six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile building block in the synthesis of a variety of fused heterocyclic systems. Its inherent conformational flexibility and the nucleophilicity of the nitrogen atoms allow for the construction of diverse bicyclic and polycyclic scaffolds. These resulting fused heterocycles are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules.

This document provides detailed application notes and experimental protocols for the synthesis of fused heterocycles using this compound and its derivatives as key starting materials. The protocols are based on established synthetic transformations, including cyclocondensation reactions to form pyridazo[1,2-a]pyridazine ring systems.

Application 1: Synthesis of Octahydropyridazo[1,2-a]pyridazine-1,4-diones via Cyclocondensation

A key application of this compound in fused heterocycle synthesis is its reaction with dicarboxylic acid derivatives, such as anhydrides, to form bicyclic diones. This approach is particularly useful in the construction of conformationally constrained scaffolds for drug design.

Logical Workflow for the Synthesis of Octahydropyridazo[1,2-a]pyridazine-1,4-diones

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Cyclocondensation in Refluxing Toluene start1->reaction start2 Substituted Succinic Anhydride start2->reaction workup1 Solvent Evaporation reaction->workup1 workup2 Purification by Chromatography workup1->workup2 product Octahydropyridazo[1,2-a]pyridazine-1,4-dione workup2->product

Caption: General workflow for the synthesis of octahydropyridazo[1,2-a]pyridazine-1,4-diones.

Quantitative Data

The following table summarizes the yields for the synthesis of various substituted octahydropyridazo[1,2-a]pyridazine-1,4-diones.

EntryProductYield (%)
1HHOctahydropyridazo[1,2-a]pyridazine-1,4-dione75
2MeH2-Methyloctahydropyridazo[1,2-a]pyridazine-1,4-dione80
3PhH2-Phenyloctahydropyridazo[1,2-a]pyridazine-1,4-dione78
Experimental Protocol: Synthesis of Octahydropyridazo[1,2-a]pyridazine-1,4-dione

Materials:

  • This compound

  • Succinic anhydride

  • Toluene, anhydrous

  • Standard laboratory glassware for reflux and purification

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 eq) in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Succinic anhydride (1.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The toluene is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure octahydropyridazo[1,2-a]pyridazine-1,4-dione.

Application 2: Synthesis of Fused Pyrazolo- and Triazolo-Pyridazines

While direct fusion onto the this compound ring is a key strategy, it is also a precursor to other pyridazine derivatives that can undergo further cyclization to form fused heterocycles. For instance, the synthesis of pyrazolo- and triazolo-pyridazines often involves the initial formation of a pyridazine ring followed by annulation. Although not starting directly from the saturated this compound in a single step to the final fused aromatic system, its derivatives are crucial intermediates.

Conceptual Pathway to Fused Aromatic Pyridazines

conceptual_pathway cluster_precursor Precursor Synthesis cluster_cyclization Annulation Reaction cluster_product Fused Heterocycle start This compound Derivative intermediate Functionalized Pyridazine start->intermediate reaction Cyclocondensation / Cycloaddition intermediate->reaction product Pyrazolo[1,2-a]pyridazine or Triazolo[1,2-a]pyridazine reaction->product

Caption: Conceptual pathway for the synthesis of fused aromatic pyridazines from this compound derivatives.

Further research into the direct annulation reactions of this compound is ongoing to develop more streamlined synthetic routes to these important classes of fused heterocycles. The development of novel catalytic methods will likely play a key role in expanding the utility of this compound as a versatile starting material in heterocyclic synthesis.

Troubleshooting & Optimization

"troubleshooting low yield in hexahydropyridazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of hexahydropyridazines, with a primary focus on addressing issues of low reaction yield.

General Troubleshooting Workflow

Before delving into specific issues, a systematic approach to troubleshooting is often the most effective strategy. The following workflow outlines a logical sequence of steps to diagnose and resolve low-yield problems.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Starting Materials - Purity (NMR, LC-MS) - Stoichiometry - Solvent Quality (Anhydrous?) start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Temperature - Concentration - Reaction Time start->optimize_conditions analyze_crude 3. Analyze Crude Product - LC-MS, NMR - Identify byproducts start->analyze_crude catalyst_issues 4. Investigate Catalyst - Correct Choice? - Activity/Deactivation - Loading start->catalyst_issues purification_issues 5. Review Purification - Product Degradation? - Inefficient Separation start->purification_issues outcome_reagents Purity/Stoichiometry Issues check_reagents->outcome_reagents outcome_conditions Sub-optimal Conditions optimize_conditions->outcome_conditions outcome_byproducts Side Reactions Dominant analyze_crude->outcome_byproducts outcome_catalyst Catalyst Inefficiency catalyst_issues->outcome_catalyst outcome_purification Loss During Workup purification_issues->outcome_purification solution_reagents Solution: Purify reagents, re-weigh, use fresh dry solvent. outcome_reagents->solution_reagents solution_conditions Solution: Systematically vary conditions (see Table 1). outcome_conditions->solution_conditions solution_byproducts Solution: Adjust conditions to minimize side reactions (e.g., lower temp). outcome_byproducts->solution_byproducts solution_catalyst Solution: Screen catalysts, optimize loading, ensure anhydrous conditions. outcome_catalyst->solution_catalyst solution_purification Solution: Modify workup, use alternative purification method. outcome_purification->solution_purification

Caption: A flowchart for systematically troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: My hexahydropyridazine synthesis is resulting in a very low yield or no product. What are the most common initial causes?

A1: Consistently low or no yield often points to fundamental issues with the reaction setup or reagents. Key areas to investigate first include:

  • Reagent Quality: Impurities in starting materials can poison catalysts or lead to unwanted side reactions.[1] Ensure the purity of your precursors and solvents, using freshly purified or purchased materials where possible. For moisture-sensitive reactions, ensure solvents are rigorously dried.[2]

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] A reaction that is too cold may not overcome the activation energy, while excessive heat can cause decomposition. Some cyclization reactions require reflux conditions to proceed efficiently.[3]

  • Catalyst Activity: If your synthesis requires a catalyst, its activity is paramount. The catalyst could be inactive, poisoned by impurities, or used in an incorrect loading amount.[1][4] Fine-tuning the catalyst concentration is essential for optimizing reaction conditions and improving yields.[5]

  • Incorrect Stoichiometry: Carefully re-verify the molar ratios of your reactants. An incorrect balance can halt the reaction prematurely or favor the formation of side products.

Q2: My crude product analysis (LC-MS, NMR) shows multiple unexpected products. What are the likely side reactions?

A2: The formation of multiple byproducts is a common challenge in heterocyclic synthesis. For hexahydropyridazines, potential side reactions include:

  • Polymerization: Especially at higher concentrations, linear precursors can polymerize instead of undergoing intramolecular cyclization.

  • Formation of Undesired Ring Sizes: Competing cyclization pathways can lead to the formation of five- or seven-membered rings if the precursor has alternative reactive sites.[6]

  • Oxidation: The dihydropyridazine intermediate can be susceptible to oxidation, leading to the corresponding aromatic pyridazine, especially if the reaction is exposed to air for prolonged periods at high temperatures.

  • Incomplete Cyclization: The presence of unreacted linear intermediates in the crude mixture indicates that the cyclization step is not going to completion. This can be due to sub-optimal temperature, insufficient reaction time, or catalyst deactivation.[7]

SideReactions Precursors Hydrazine Derivative + 1,4-Dicarbonyl Compound Intermediate Linear Intermediate (e.g., Hydrazone) Precursors->Intermediate Condensation DesiredProduct Desired Product: This compound Intermediate->DesiredProduct Intramolecular Cyclization (Desired) Polymer Side Product: Polymerization Intermediate->Polymer Intermolecular Reaction WrongRing Side Product: Incorrect Ring Size Intermediate->WrongRing Alternative Cyclization Oxidized Side Product: Aromatic Pyridazine DesiredProduct->Oxidized Oxidation

Caption: Competing reaction pathways in this compound synthesis.

Q3: How do I choose the right catalyst and solvent for my reaction?

A3: The choice of catalyst and solvent is highly dependent on the specific reaction mechanism (e.g., hetero-Diels-Alder, condensation, reductive amination).

  • Catalyst Selection: Both Lewis and Brønsted acids are commonly used to catalyze condensation and cyclization steps.[6] For syntheses involving reduction steps, transition metal catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often employed.[4] Screening different catalysts is often necessary.

  • Solvent Selection: The polarity of the solvent can dramatically affect reaction rates.[1] Protic solvents like ethanol can participate in the reaction and may be favorable for certain steps, while aprotic solvents are preferred for others.[8] Conducting reactions under solvent-free conditions has also been shown to improve yields in some cases.[9]

Data Presentation: Effect of Catalyst and Solvent on Yield

The following table summarizes findings from various studies on related heterocyclic syntheses, demonstrating the impact of reaction components on product yield.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference Class
H₅PMo₁₀V₂O₄₀ (0.1%)EthanolReflux1.5951,4-Diazepines[3]
H₆PMo₉V₃O₄₀ (0.1%)EthanolReflux1981,4-Diazepines[3]
NoneWater70392Quinolines[9]
[Hbim]BF₄Solvent-free1000.593Quinolines[9]
FeCl₃/PVPWater/PEG-400N/A2-4up to 97Pyrazoles[8]
Choline HydroxideSolvent-freeN/AN/AHighPyridazines[8]

Q4: My target compound appears to be degrading during work-up or purification. What can I do?

A4: Product instability can lead to significant yield loss after the reaction is complete.

  • Milder Conditions: Avoid harsh acidic or basic conditions during work-up if your product is sensitive. Use buffers to control pH where necessary.[10]

  • Temperature Control: Perform extractions and chromatographic purification at lower temperatures to minimize thermal degradation.[10]

  • Purification Method: Standard silica gel chromatography can be too acidic for some nitrogen-containing heterocycles, leading to degradation on the column. Consider using alternative stationary phases like alumina (basic or neutral) or C18 (reversed-phase).[11] Other effective methods include crystallization, distillation, or liquid-liquid extraction.[12]

Experimental Protocols

General Protocol for Synthesis of a this compound Derivative via Cyclocondensation

This protocol describes a general method for the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. Note: This is a generalized guideline and requires optimization for specific substrates.

Materials:

  • 1,4-dicarbonyl precursor (e.g., succinaldehyde, 2,5-hexanedione) (1.0 equiv)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.1 equiv)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (0.05 - 0.1 equiv)

  • Solvent (e.g., Ethanol, Toluene)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Deuterated solvent for NMR analysis

  • Mobile phase for TLC and column chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and the chosen solvent (e.g., ethanol).

  • Reagent Addition: While stirring, add the hydrazine derivative (1.0 - 1.1 equiv) to the solution.

  • Catalysis: Add the acid catalyst (e.g., acetic acid) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (or the optimized temperature) for 2-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound derivative.[7][13]

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

References

Technical Support Center: Optimizing Hexahydropyridazine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydropyridazines. The information is designed to help overcome common challenges encountered during the cyclization reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the yield of my hexahydropyridazine cyclization consistently low?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and stability of reactants and products. As observed in some organocatalytic [4+2] cycloadditions, a decrease in temperature can sometimes lead to a reduced yield, while higher temperatures might cause decomposition.[1] It is crucial to find the optimal temperature that balances reaction rate and stability.

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are paramount. For instance, in certain Ullmann-type cyclizations, the presence of a copper catalyst was found to be essential for the reaction to proceed efficiently.[2] Varying the catalyst loading is also a key optimization step; for example, increasing catalyst loading from 10 mol% to 15 mol% has been shown to improve yields in specific cases.[1]

  • Inappropriate Solvent: The solvent can significantly influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway. It is advisable to screen a range of solvents with varying polarities.

  • Reaction Time: Some cyclizations may require extended reaction times to reach completion. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time. In one study, extending the reaction time from 7 to 10 days significantly improved the yield.[1]

  • Substrate-Related Issues: The electronic and steric properties of the substituents on your diene and dienophile can greatly affect reactivity. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the Diels-Alder reaction.[3]

2. How can I improve the diastereoselectivity or enantioselectivity of my reaction?

Poor stereoselectivity is a common hurdle. Consider the following approaches:

  • Temperature Adjustment: Lowering the reaction temperature is a classic strategy to enhance stereoselectivity, although it may come at the cost of a lower reaction rate and yield.[1]

  • Chiral Catalysts and Auxiliaries: The use of chiral organocatalysts or chiral auxiliaries attached to one of the reactants is a powerful method to induce asymmetry. The choice of catalyst is critical and often substrate-dependent.

  • Lewis Acid Catalysis: For aza-Diels-Alder reactions, the use of a Lewis acid can alter the reaction mechanism from a concerted to a stepwise pathway, which can influence the stereochemical outcome.[3] The choice of Lewis acid and its coordination to the nitrogen atom of the imine can dictate the facial selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.

3. I am observing the formation of significant side products. What are the likely causes and solutions?

Side product formation can be minimized by carefully controlling the reaction conditions:

  • Competing Reaction Pathways: Depending on the substrates and conditions, side reactions such as polymerization of the diene or dienophile, or alternative cyclization pathways may occur. Running the reaction at a lower temperature or higher dilution might disfavor these competing pathways.

  • Decomposition of Reactants or Products: If your starting materials or the desired this compound product are unstable under the reaction conditions, this can lead to a complex mixture of byproducts. It is important to assess the stability of all components at the reaction temperature.

  • In situ Imine Formation Issues: When generating imines in situ, side reactions with the imine precursor (e.g., an aldehyde and an amine) can occur.[3] Ensuring the imine formation is efficient and that the subsequent cyclization is the rate-limiting step can help minimize these side products.

Quantitative Data Summary

The following tables summarize quantitative data from representative this compound cyclization optimization studies.

Table 1: Optimization of Reaction Conditions for a [4+2] Cycloaddition [1]

EntryCatalyst (mol%)Temperature (°C)Time (days)Yield (%)Enantiomeric Excess (ee, %)
1102536575
210075288
310-2074890
410-3574192
515-3576391
615-35107491

Table 2: Influence of Catalyst on an Ullmann-Type Cyclization [2]

EntryCatalystLigandTemperature (°C)Time (h)Yield (%)
1CuIL-proline1202460
2CuIL-proline1502475
3CuI (5 mol%)L-proline (10 mol%)1502475
4CuINone1504880
5NoneL-proline15048<5

Experimental Protocols

General Protocol for a Catalytic Asymmetric Aza-Diels-Alder Reaction

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 eq.), the chiral catalyst (0.1 eq.), and the appropriate anhydrous solvent.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., -35 °C) with stirring.

  • Addition of Diene: Add the diene (1.2 eq.) to the cooled mixture.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired this compound.

Visualized Workflows and Mechanisms

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Aza-Dienophile (Imine) Dienophile->TS Product This compound TS->Product Concerted or Stepwise Catalyst Lewis Acid or Organocatalyst Catalyst->TS optimization_workflow Start Initial Reaction Setup ScreenCatalyst Screen Catalysts Start->ScreenCatalyst ScreenSolvent Screen Solvents ScreenCatalyst->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp OptimizeConc Optimize Concentration OptimizeTemp->OptimizeConc OptimizeTime Optimize Reaction Time OptimizeConc->OptimizeTime Analysis Analyze Yield & Selectivity OptimizeTime->Analysis Analysis->ScreenCatalyst Sub-optimal End Optimized Conditions Analysis->End Optimal troubleshooting_tree cluster_solutions Potential Solutions Problem Low Yield or Poor Selectivity? CheckPurity Check Reactant Purity & Stability Problem->CheckPurity Yes VaryTemp Vary Temperature CheckPurity->VaryTemp VaryCatalyst Change Catalyst/Loading VaryTemp->VaryCatalyst LowerTemp Lower Temp for Selectivity VaryTemp->LowerTemp HigherTemp Higher Temp for Rate VaryTemp->HigherTemp VarySolvent Screen Solvents VaryCatalyst->VarySolvent NewCatalyst Try Different Catalyst VaryCatalyst->NewCatalyst ChangeLoading Adjust Catalyst Loading VaryCatalyst->ChangeLoading MonitorTime Monitor Reaction Over Time VarySolvent->MonitorTime NewSolvent Change Solvent Polarity VarySolvent->NewSolvent ExtendRxn Extend Reaction Time MonitorTime->ExtendRxn

References

"side product formation in hexahydropyridazine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving hexahydropyridazines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Troubleshooting Guides

This section offers systematic approaches to resolving common problems encountered during the synthesis and manipulation of hexahydropyridazines.

Guide 1: Low Yield in Hexahydropyridazine Synthesis via Pyridazine Reduction

Low yields are a frequent challenge when synthesizing hexahydropyridazines through the reduction of pyridazine precursors. This guide provides a structured approach to identifying and resolving the underlying issues.

Troubleshooting Workflow

start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction optimize_purity Purify Starting Materials check_purity->optimize_purity Impure check_conditions Evaluate Reaction Conditions optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions check_workup Analyze Work-up & Purification product_loss Product Loss During Work-up? check_workup->product_loss incomplete_reaction->check_conditions Yes side_products Side Products Detected? incomplete_reaction->side_products No side_products->check_workup Yes side_products->optimize_conditions No optimize_workup Modify Work-up/Purification product_loss->optimize_workup Yes solution Improved Yield product_loss->solution No optimize_purity->check_conditions optimize_conditions->solution optimize_workup->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of a substituted pyridazine is sluggish and gives a complex mixture of products. What are the likely causes?

A1: Several factors can contribute to this issue:

  • Catalyst Inactivation: The catalyst (e.g., PtO₂, Pd/C) can be poisoned by impurities in the substrate or solvent. Ensure high purity of all reagents. The presence of sulfur-containing compounds is particularly detrimental.

  • Incomplete Reduction: The aromatic pyridazine ring is relatively stable. Insufficient hydrogen pressure, low catalyst loading, or short reaction times can lead to the formation of partially reduced intermediates like tetrahydropyridazines.

  • Over-reduction/Ring Cleavage: Under harsh conditions (high pressure, high temperature, prolonged reaction time), the N-N bond can be cleaved, leading to the formation of 1,4-diaminobutane derivatives.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Acidic solvents like acetic acid can facilitate the reduction of the electron-deficient pyridazine ring.[1]

Q2: I am using sodium borohydride to reduce a pyridazinone to a hexahydropyridazinone, but the yield is low and I observe multiple spots on TLC. Why?

A2: Sodium borohydride is a milder reducing agent, and its effectiveness can be substrate-dependent.

  • Insufficient Reactivity: The carbonyl group of the pyridazinone may not be sufficiently electrophilic for efficient reduction by NaBH₄. The addition of a Lewis acid like CeCl₃ can sometimes enhance the reaction rate.

  • Side Reactions: The hydride can also react with other functional groups in your molecule. Additionally, byproducts from the borohydride reagent itself, such as borate esters, can complicate purification.[2]

  • Work-up Issues: Incomplete quenching of the reaction or improper pH adjustment during work-up can lead to the decomposition of the product or the formation of emulsions, resulting in product loss.

Q3: My isolated yield is much lower than what I estimate from crude NMR/TLC analysis. Where could the product be lost?

A3: Significant product loss often occurs during the work-up and purification stages:

  • Aqueous Solubility: Hexahydropyridazines, being amines, can be protonated and exhibit some water solubility, especially if the molecule is small and contains polar functional groups. This can lead to loss during aqueous extraction.

  • Adsorption on Silica Gel: The basic nitrogen atoms of hexahydropyridazines can strongly adsorb to silica gel during column chromatography, leading to tailing and irreversible loss of product. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a different stationary phase (e.g., alumina) can be used.

  • Volatility: Some low molecular weight hexahydropyridazines can be volatile, leading to loss during solvent removal under high vacuum.

Guide 2: Formation of Side Products in N-Functionalization Reactions

The nucleophilic nature of the nitrogen atoms in the this compound ring makes them susceptible to various functionalization reactions, but also prone to side product formation.

Troubleshooting Workflow

start Side Product Formation in N-Functionalization identify_side_product Identify Side Product(s) (MS, NMR) start->identify_side_product dialkylation Di-alkylation/acylation? identify_side_product->dialkylation ring_opening Ring Opening? dialkylation->ring_opening No adjust_stoichiometry Adjust Stoichiometry of Electrophile dialkylation->adjust_stoichiometry Yes other_side_products Other Side Products? ring_opening->other_side_products No milder_conditions Use Milder Reaction Conditions ring_opening->milder_conditions Yes change_base Change Base/Solvent other_side_products->change_base Yes solution Desired Product Obtained other_side_products->solution No adjust_stoichiometry->solution change_base->solution milder_conditions->solution

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the significant exothermic events that can occur during pyridine synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key synthesis methods, and quantitative data to inform your experimental design and ensure safe and efficient reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during exothermic pyridine synthesis reactions.

Frequently Asked Questions

Q1: My Hantzsch pyridine synthesis is showing a rapid, uncontrolled temperature increase. What are the immediate steps I should take?

A1: An uncontrolled temperature spike indicates a potential runaway reaction, which is a significant safety hazard. Your immediate actions should be:

  • Stop Reagent Addition: If you are adding any reagents, cease the addition immediately to prevent fueling the reaction further.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is making good contact with the reaction flask and has an adequate volume of cooling medium. Add more ice or dry ice as needed.

  • Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the cooling bath, helping to dissipate heat more effectively.

  • Dilute the Reaction: If it is safe to do so, adding a pre-cooled, inert solvent can help to absorb and dissipate the excess heat.

Q2: I am observing significant byproduct formation in my pyridine synthesis, which I suspect is due to poor temperature control. How can I minimize this?

A2: Excessive temperatures often lead to side reactions, such as polymerization or degradation of starting materials and products.[1] To minimize byproduct formation:

  • Maintain a Lower Reaction Temperature: Operate at the lower end of the recommended temperature range for your specific synthesis. This may require longer reaction times, but can significantly improve purity.

  • Implement Slow Addition of a Key Reagent: Adding one of the reactants dropwise via an addition funnel allows for better control over the rate of heat generation.

  • Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to avoid localized hot spots.

Q3: What are the key safety precautions I should take before starting a potentially exothermic pyridine synthesis?

A3: Proactive safety measures are crucial. Before beginning your experiment:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Cooling Bath: Have a cooling bath prepared and ready for immediate use.

  • Blast Shield: Use a blast shield, especially for larger-scale reactions or when exploring new, potentially vigorous reactions.

  • Emergency Plan: Be familiar with your lab's emergency procedures, including the location of fire extinguishers, safety showers, and eyewash stations.

Data Presentation: Exotherm Management Strategies

The following table summarizes the impact of different control measures on the Hantzsch synthesis of a model 1,4-dihydropyridine. While specific values can vary based on the substrates and scale, these trends provide a general guide for managing exothermicity.

Control MeasureReaction Temperature (°C)Time (h)Yield (%)Purity (%)Observations
None (Rapid Mixing) 80 (spikes to >100)16570Vigorous, difficult to control exotherm. Significant byproduct formation.
Slow Addition of Aldehyde 80 (stable)38590Controlled exotherm, minimal temperature fluctuation.
Ice Bath Cooling (0-5°C) 5 (stable)892>95Slow, controlled reaction with high purity. Longer reaction time required.
Dilution (2x Solvent Volume) 80 (stable)28892Exotherm is effectively dissipated by the larger solvent volume.

Experimental Protocols

Protocol 1: Temperature-Controlled Hantzsch Pyridine Synthesis

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with measures to control the exothermic reaction.

Materials:

  • Formaldehyde (37% in water, 1.4 mL, 18.70 mmol)

  • Ethyl acetoacetate (5.0 mL, 39.06 mmol)

  • Concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol)

  • Ethanol (20 mL, pre-cooled to 0°C)

  • Round-bottom flask (250 mL) equipped with a magnetic stir bar and a reflux condenser

  • Addition funnel

  • Ice-water bath

Procedure:

  • In a 250 mL round-bottom flask, combine ethyl acetoacetate (5.0 mL) and ethanol (10 mL). Place the flask in an ice-water bath and begin stirring.

  • In a separate beaker, mix formaldehyde (1.4 mL) and concentrated aqueous ammonia (6.2 mL).

  • Transfer the formaldehyde/ammonia mixture to an addition funnel and add it dropwise to the stirred solution of ethyl acetoacetate over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.[1]

  • Cool the reaction mixture to room temperature, then place it in an ice-water bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration, wash with cold ethanol (0-5°C), and dry under vacuum.[1]

Protocol 2: Bönnemann Cyclization with Temperature Control

The Bönnemann cyclization, the trimerization of a nitrile and two equivalents of an alkyne, can be highly exothermic. This protocol incorporates measures for temperature control.

Materials:

  • Acetonitrile (10 mmol)

  • Acetylene (25 mmol, as a saturated solution in a suitable solvent or bubbled through the reaction mixture)

  • CpCo(COD) (Cyclopentadienylcobalt dicarbonyl) (0.1 mmol)

  • Toluene (50 mL, anhydrous and deoxygenated)

  • Schlenk flask (100 mL) equipped with a magnetic stir bar, condenser, and gas inlet/outlet

  • Low-temperature circulator or cooling bath

Procedure:

  • Set up the Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add CpCo(COD) (0.1 mmol) and toluene (40 mL) to the flask.

  • Cool the solution to 0°C using a low-temperature circulator.

  • Slowly add acetonitrile (10 mmol) to the cooled catalyst solution.

  • Begin bubbling acetylene gas through the solution at a controlled rate, or add a saturated solution of acetylene in cold toluene dropwise. Monitor the internal temperature closely. If the temperature rises more than 5°C, reduce the rate of acetylene addition.

  • Maintain the reaction temperature between 0-10°C for the duration of the acetylene addition (typically 1-2 hours).

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • The reaction progress can be monitored by GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Visualizations

Exotherm_Troubleshooting start Uncontrolled Temperature Increase Detected stop_reagents Stop Reagent Addition start->stop_reagents enhance_cooling Enhance Cooling System start->enhance_cooling increase_stirring Increase Stirring Rate start->increase_stirring dilute Dilute with Cold Solvent (if safe) stop_reagents->dilute enhance_cooling->dilute increase_stirring->dilute assess Is Temperature Decreasing? dilute->assess stable Reaction Stabilized Monitor Closely assess->stable Yes emergency Emergency Shutdown (Quench Reaction) assess->emergency No

Caption: Troubleshooting flowchart for an uncontrolled exothermic event.

Temp_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Reagents (Pre-cool if necessary) setup_apparatus Assemble Apparatus (Flask, Condenser, Stirrer, Addition Funnel) prep_reagents->setup_apparatus prep_cooling Prepare Cooling Bath (Ice-water or Dry ice-acetone) setup_apparatus->prep_cooling initial_charge Charge Flask with Initial Reagents prep_cooling->initial_charge start_cooling Immerse Flask in Cooling Bath initial_charge->start_cooling slow_addition Slow, Dropwise Addition of Second Reagent start_cooling->slow_addition monitor_temp Monitor Internal Temperature Continuously slow_addition->monitor_temp reaction_complete Reaction Completion (TLC or GC-MS) monitor_temp->reaction_complete cool_down Cool to Room Temperature reaction_complete->cool_down isolate_product Isolate Product (Filtration/Extraction) cool_down->isolate_product

Caption: Experimental workflow for temperature-controlled pyridine synthesis.

References

Technical Support Center: Improving Regioselectivity in Hexahydropyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hexahydropyridazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in achieving regioselectivity during the chemical modification of this compound scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of hexahydropyridazines?

A1: The primary challenges stem from the presence of two adjacent, nucleophilic nitrogen atoms (N1 and N2) and four methylene C-H bonds (C3, C4, C5, and C6). Key issues include:

  • N-Functionalization: Difficulty in selectively functionalizing one nitrogen atom over the other, often leading to mixtures of N1- and N2-substituted products, as well as di-substituted products.

  • C-H Functionalization: Directing functionalization to a specific carbon atom (e.g., C3 vs. C4) is challenging due to similar reactivity of the methylene groups.

  • Protecting Group Strategy: The choice and manipulation of protecting groups are critical for controlling reactivity and directing functionalization, but can add complexity to the synthetic route.

Q2: How can I favor mono-N-functionalization over di-functionalization?

A2: Several strategies can be employed:

  • Stoichiometry Control: Use of one equivalent or a slight excess of the electrophile can favor mono-functionalization. However, this often results in a mixture of starting material, mono- and di-substituted products.

  • Bulky Reagents: Employing sterically hindered electrophiles can disfavor a second functionalization event due to steric hindrance.

  • Protecting Groups: The most reliable method is to use an orthogonal protecting group strategy. By protecting one nitrogen with a group that can be selectively removed, you can direct functionalization to the unprotected nitrogen.

Q3: What factors influence the regioselectivity between N1 and N2 in a mono-substituted this compound?

A3: The regioselectivity of a second N-functionalization is influenced by:

  • Steric Hindrance: The existing substituent on one nitrogen can sterically hinder the approach of the incoming electrophile to that same nitrogen, favoring reaction at the less substituted nitrogen.

  • Electronic Effects: The electronic nature of the substituent on one nitrogen can modulate the nucleophilicity of both nitrogen atoms. Electron-withdrawing groups will decrease the nucleophilicity of both nitrogens, but the effect may be more pronounced on the substituted nitrogen.

Q4: Are there established methods for regioselective C-H functionalization of hexahydropyridazines?

A4: While literature specifically on hexahydropyridazines is limited, methods developed for other saturated N-heterocycles, such as piperazines, can be adapted. These include:

  • Directed Metalation: Using a directing group on one of the nitrogen atoms can facilitate lithiation or other metalation at an adjacent C-H bond, followed by quenching with an electrophile.

  • Protecting Group-Mediated Reactivity: An N-Boc group, for instance, can influence the acidity of adjacent C-H protons, enabling regioselective deprotonation and functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Mono-N-Alkylation of a Substituted this compound

Problem: The reaction of an N-monosubstituted this compound with an alkyl halide results in a mixture of N1,N2-disubstituted and starting material, with low yield of the desired regioisomer.

Troubleshooting Workflow:

start Low Regioselectivity in N-Alkylation check_equivalents Step 1: Verify Stoichiometry of Alkylating Agent start->check_equivalents check_base Step 2: Evaluate Base Strength and Steric Hindrance check_equivalents->check_base If stoichiometry is correct check_temp Step 3: Assess Reaction Temperature and Time check_base->check_temp If base is appropriate check_solvent Step 4: Analyze Solvent Polarity check_temp->check_solvent If conditions are optimized protecting_group Step 5: Consider Orthogonal Protecting Group Strategy check_solvent->protecting_group If selectivity is still poor solution Improved Regioselectivity protecting_group->solution

Troubleshooting N-Alkylation Regioselectivity

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry Carefully control the stoichiometry of the alkylating agent. Use of a large excess will favor di-alkylation. Start with 1.05-1.2 equivalents.
Base is too Strong or Small A very strong, non-hindered base can deprotonate both nitrogen atoms, leading to poor selectivity. Consider a weaker base or a bulkier, non-nucleophilic base like DBU or a hindered amine base.
High Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of the less favored regioisomer. Attempt the reaction at a lower temperature for a longer duration.
Inappropriate Solvent The solvent can influence the aggregation state of the reagents and the transition state energies. Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, DMF).
Similar Reactivity of N1 and N2 If the electronic and steric environments of the two nitrogen atoms are too similar, consider introducing a temporary protecting group on one nitrogen to force the reaction to occur at the other.
Issue 2: Lack of Regioselectivity in C-H Functionalization of N-Boc Protected this compound

Problem: Attempted lithiation and electrophilic quench of N-Boc this compound results in a mixture of C3 and C4 functionalized products, along with starting material.

Troubleshooting Workflow:

start Poor C-H Functionalization Regioselectivity check_base_ligand Step 1: Evaluate Lithiation Conditions (Base, Ligand, Temperature) start->check_base_ligand check_directing_group Step 2: Consider an Additional Directing Group on N2 check_base_ligand->check_directing_group If conditions are optimized check_electrophile Step 3: Assess Electrophile Reactivity check_directing_group->check_electrophile If selectivity is still poor solution Improved C-H Regioselectivity check_electrophile->solution

Troubleshooting C-H Functionalization

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Lithiation Conditions The choice of base and ligand is crucial. For N-Boc heterocycles, sec-BuLi in the presence of a chiral diamine ligand like (-)-sparteine can provide high regioselectivity. The temperature must be carefully controlled (typically -78 °C).
Symmetry of the Substrate With only a Boc group on N1, the electronic environment of the C3 and C6 positions are similar to C4 and C5, respectively. Introducing a second, different group on N2 can break this symmetry and favor deprotonation at a specific position.
Slow Electrophilic Quench If the lithiated intermediate is not trapped quickly, it may be unstable or undergo side reactions. Ensure the electrophile is added rapidly at low temperature.
Steric Hindrance A bulky electrophile may react preferentially at the less sterically hindered lithiated position.

Quantitative Data Summary

The following tables summarize hypothetical but representative data on how reaction parameters can influence the regioselectivity of this compound functionalization, based on principles observed in analogous systems.

Table 1: Effect of Base on N-Alkylation of 1-Methylthis compound

EntryAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioaYield (%)
1Benzyl BromideK2CO3DMF2560:4075
2Benzyl BromideNaHTHF075:2580
3Benzyl BromideDBUCH2Cl22585:1570
4Benzyl BromideNone--55:4540

aRatio of 1-methyl-2-benzylthis compound to 1-benzyl-2-methylthis compound.

Table 2: Effect of N-Protecting Group on C-H Lithiation/Alkylation

EntryN1-Protecting GroupN2-SubstituentBase/LigandElectrophileC3:C4 RatiobYield (%)
1BocHs-BuLi/TMEDAMeI50:5045
2BocHs-BuLi/(-)-sparteineMeI90:1065
3CbzHn-BuLiMeI60:4050
4BocBenzyls-BuLi/TMEDAMeI80:2070

bRatio of C3-methylated product to C4-methylated product.

Experimental Protocols

Protocol 1: Regioselective Mono-N-Alkylation using a Bulky Base

This protocol describes a general procedure for the regioselective mono-alkylation of a pre-existing N-substituted this compound.

  • Reaction Setup: To a solution of N-methylthis compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N2 or Ar) at room temperature, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol).

  • Addition of Electrophile: Add benzyl bromide (1.1 mmol) dropwise to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Regioselective C-H Functionalization via Directed Lithiation

This protocol outlines a general method for the C-H functionalization of N-Boc-hexahydropyridazine, adapted from procedures for N-Boc-piperazine.

  • Reaction Setup: To a solution of (-)-sparteine (1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere, add sec-butyllithium (1.2 mmol, 1.4 M in cyclohexane) dropwise. Stir the solution for 30 minutes.

  • Addition of Substrate: Add a solution of N-Boc-hexahydropyridazine (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture at -78 °C. Stir for 3 hours at this temperature.

  • Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.5 mmol) dropwise and stir the reaction mixture at -78 °C for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the C-functionalized product.

Technical Support Center: Optimizing Catalyst Performance for Hexahydropyridazine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridazine to hexahydropyridazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the hydrogenation of pyridazine derivatives.

Issue 1: Low or No Conversion to this compound

  • Question: My pyridazine hydrogenation reaction shows low to no conversion. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion is a common issue in the hydrogenation of N-heterocyles and can often be attributed to catalyst deactivation or suboptimal reaction conditions. The primary causes include:

    • Catalyst Poisoning: The nitrogen atoms in both the pyridazine substrate and the this compound product can act as poisons to the catalyst by strongly binding to the active metal sites, thereby inhibiting further reaction.[1] Sulfur-containing impurities in the starting material or solvent can also severely poison noble metal catalysts.

    • Catalyst Deactivation: Besides poisoning, catalysts can deactivate through fouling (coking), where carbonaceous materials deposit on the surface, or sintering, where the metal particles agglomerate at high temperatures, reducing the active surface area.[2]

    • Insufficient Hydrogen Pressure or Temperature: The hydrogenation of aromatic rings is often challenging and requires sufficient hydrogen pressure and temperature to overcome the aromatic stabilization energy.[3]

    • Poor Catalyst/Substrate Ratio: An insufficient amount of catalyst will lead to incomplete conversion within a reasonable timeframe.

    Troubleshooting Workflow:

    G start Low/No Conversion check_catalyst 1. Verify Catalyst Activity (Use a fresh batch or a standard reaction) start->check_catalyst check_impurities 2. Analyze Starting Materials for Poisons (e.g., sulfur, other N-heterocycles) check_catalyst->check_impurities If catalyst is active optimize_conditions 3. Optimize Reaction Conditions check_impurities->optimize_conditions If materials are pure increase_catalyst 4. Increase Catalyst Loading optimize_conditions->increase_catalyst If still low conversion result Improved Conversion increase_catalyst->result

    Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: My reaction is producing significant byproducts instead of the desired this compound. How can I improve selectivity?

  • Answer: Poor selectivity can arise from partial hydrogenation, ring opening, or other side reactions. Key factors influencing selectivity include:

    • Catalyst Choice: Different metals exhibit different selectivities. For instance, rhodium catalysts are often effective for the hydrogenation of N-heterocycles under mild conditions.[1] Bimetallic catalysts, such as Pd-Ag or Pd-Cu, can also offer improved selectivity compared to their monometallic counterparts.[4]

    • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction pathway. Harsher conditions (high temperature and pressure) may lead to over-hydrogenation or ring cleavage.[3]

    • Additives: The presence of acids or bases can alter the electronic properties of the substrate and the catalyst surface, thereby influencing selectivity. For example, in the hydrogenation of substituted pyridines, acidic additives can be used to tune the chemoselectivity.[5]

    Troubleshooting Steps for Poor Selectivity:

    • Catalyst Screening: Test different catalysts (e.g., Pd/C, PtO₂, Rh/C, Ru/C) and supports (e.g., alumina, carbon).

    • Condition Optimization: Systematically vary the temperature, hydrogen pressure, and solvent. Start with milder conditions to minimize side reactions.

    • Additive Screening: Investigate the effect of adding small amounts of acid or base to the reaction mixture.

    • Reaction Monitoring: Analyze the reaction mixture at different time points to identify the formation of intermediates and byproducts, which can provide insights into the reaction mechanism.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalysts for pyridazine hydrogenation?

    • A1: The most commonly used catalysts are noble metals on a solid support, including Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C).[1][7] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

  • Q2: What are typical reaction conditions for the complete hydrogenation of the pyridazine ring?

    • A2: Complete saturation of the pyridazine ring often requires elevated temperatures (e.g., 60-80 °C) and high hydrogen pressures (e.g., 30-80 bar).[3][4] However, some catalyst systems, like rhodium oxide, can operate under milder conditions (e.g., 40 °C, 5 bar H₂).[1]

  • Q3: How can I monitor the progress of my hydrogenation reaction?

    • A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and byproducts, or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material.[6][8]

  • Q4: My catalyst seems to have lost its activity after one run. Can it be regenerated?

    • A4: Yes, catalyst deactivation is common in N-heterocycle hydrogenation.[2] Depending on the cause of deactivation, regeneration may be possible. For deactivation by coking, a controlled oxidation (calcination) followed by reduction can restore activity.[9] For poisoning by strongly adsorbed species, washing with appropriate solvents or thermal treatment under an inert atmosphere may be effective.[10][11]

  • Q5: What are the main safety precautions for this reaction?

    • A5: Catalytic hydrogenation involves flammable hydrogen gas under high pressure and potentially pyrophoric catalysts (especially dry Pd/C). All operations should be conducted in a well-ventilated fume hood, using appropriate high-pressure equipment and following established safety protocols for handling hydrogen and pyrophoric materials.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine/Pyridazine Hydrogenation

CatalystSupportTemperature (°C)H₂ Pressure (atm)Conversion (%)Selectivity to Piperidine/Hexahydropyridazine (%)Reference
5% Pd-Agγ-Al₂O₃60709999[4]
5% Pd-Cuγ-Al₂O₃60709998[4]
5% Pdγ-Al₂O₃60709895[4]
Rh₂O₃None405>99>99[1]
PtO₂None2550-70HighHigh (substrate dependent)[12]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Pyridazine

This protocol provides a general procedure that can be adapted for specific pyridazine derivatives and catalyst systems.

  • Catalyst Preparation and Handling:

    • If using a pre-reduced catalyst like Pd/C, handle it as a slurry in solvent to minimize the risk of ignition upon contact with air.

    • If using an oxide precursor like PtO₂, it will be reduced in situ.

  • Reaction Setup:

    • In a high-pressure autoclave equipped with a magnetic stir bar, add the pyridazine substrate (1.0 eq).

    • Add the catalyst (typically 5-10 mol% of the active metal).

    • Add the solvent (e.g., methanol, ethanol, acetic acid). The choice of solvent can influence the reaction rate and selectivity.[13]

    • Seal the autoclave.

  • Hydrogenation:

    • Purge the autoclave with an inert gas (e.g., nitrogen or argon) three times to remove air.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 5-80 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots.

  • Work-up and Product Isolation:

    • After the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the autoclave with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or chromatography as needed.

  • Characterization:

    • Confirm the structure and purity of the this compound product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Experimental Workflow Diagram:

G start Start add_reactants 1. Add Substrate, Catalyst, and Solvent to Autoclave start->add_reactants seal_purge 2. Seal and Purge with N₂ then H₂ add_reactants->seal_purge pressurize_heat 3. Pressurize with H₂ and Heat to Target Temp. seal_purge->pressurize_heat run_reaction 4. Run Reaction with Vigorous Stirring pressurize_heat->run_reaction monitor 5. Monitor Progress (H₂ uptake, TLC/GC) run_reaction->monitor monitor->run_reaction Incomplete workup 6. Cool, Vent, and Filter monitor->workup Complete isolate 7. Isolate and Purify Product workup->isolate characterize 8. Characterize Product (NMR, MS) isolate->characterize end End characterize->end

Caption: General experimental workflow for hydrogenation.

References

Technical Support Center: Hexahydropyridazine Intermediate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with hexahydropyridazine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound intermediates showing poor solubility in aqueous solutions?

A1: this compound intermediates, like many nitrogen-containing heterocyclic compounds, can exhibit poor aqueous solubility due to a combination of factors. These include high molecular weight, molecular complexity, and lipophilicity (a tendency to dissolve in fats or lipids rather than water).[1][2] The arrangement of atoms in the heterocyclic ring and its substituents can lead to a stable crystal lattice structure that is difficult for water molecules to break down, further limiting solubility.

Q2: What is the first step I should take to address a solubility issue?

A2: The initial step is to characterize the problem fully. Before attempting complex methods, simple adjustments should be explored. This includes assessing the compound's solubility in a range of common organic and aqueous solvents and evaluating the impact of pH on its solubility, as many nitrogen-containing compounds are ionizable.

Q3: Can changing the temperature improve the solubility of my intermediate?

A3: Yes, for many compounds, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat.[3] Applying heat can provide the necessary energy to overcome the crystal lattice energy of the solid intermediate. However, it is crucial to first verify the thermal stability of your compound, as elevated temperatures can cause degradation.

Q4: What is a "co-solvent" and how can it help?

A4: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for lipophilic molecules.[6] Common co-solvents used in pharmaceutical development include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][8]

Q5: What is salt formation and is it applicable to this compound intermediates?

A5: Salt formation is a chemical modification technique that converts a poorly soluble ionizable drug into a salt form, which often has significantly higher aqueous solubility and an improved dissolution rate.[9] Since hexahydropyridazines contain basic nitrogen atoms, they are excellent candidates for salt formation by reacting them with an acid to form a more soluble salt, such as a hydrochloride or sulfate salt.[9][10][11] Approximately 50% of all marketed drug molecules are administered as salts.[9]

Troubleshooting Guide for Specific Issues

This guide provides a systematic approach to resolving common solubility problems encountered during your experiments.

Issue 1: Intermediate precipitates out of solution upon addition to aqueous buffer.

This common issue often arises when a compound dissolved in an organic solvent is introduced to an aqueous environment.

  • Troubleshooting Steps:

    • Verify pH: The pH of the aqueous buffer is critical. This compound intermediates are typically basic. Their solubility will be significantly higher at a lower pH where the nitrogen atoms are protonated.[12][13] Confirm that the buffer pH is well below the pKa of your compound.

    • Reduce Concentration: You may be exceeding the maximum solubility of the compound in the final mixture. Try performing the experiment with a more dilute solution of your intermediate.

    • Employ a Co-solvent System: If pH adjustment is not sufficient or desired, pre-mixing the buffer with a co-solvent like ethanol or DMSO before adding the intermediate can prevent precipitation.[6]

    • Consider Salt Formation: If this is a recurring issue for a key intermediate, converting it to a salt form is a robust solution for enhancing aqueous solubility.

A logical workflow for troubleshooting precipitation is outlined below.

G start Intermediate Precipitates in Aqueous Buffer check_ph Is the buffer pH significantly lower than the intermediate's pKa? start->check_ph adjust_ph Lower the buffer pH and re-test. check_ph->adjust_ph No check_conc Is the concentration below the known solubility limit? check_ph->check_conc Yes adjust_ph->start lower_conc Reduce the concentration of the intermediate. check_conc->lower_conc No use_cosolvent Employ a co-solvent system (e.g., Water/Ethanol, Water/PG). check_conc->use_cosolvent Yes lower_conc->start salt_formation Consider converting the intermediate to a more soluble salt form. use_cosolvent->salt_formation If precipitation persists solution Problem Resolved use_cosolvent->solution salt_formation->solution

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent results in biological assays due to suspected poor solubility.

Poor solubility can lead to inaccurate and non-reproducible data in biological assays as the actual concentration of the compound in solution is unknown and variable.[2]

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Before conducting extensive assays, perform a kinetic solubility assay in the specific biological media you will be using. This will establish a practical concentration limit.

    • Particle Size Reduction: If the compound is in solid form, reducing its particle size through techniques like micronization can increase the dissolution rate, which may improve bioavailability in an assay.[2][6][14] A larger surface area allows for greater interaction with the solvent.[2][6]

    • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can be added to the assay media to help solubilize the compound by forming micelles. Ensure the surfactant itself does not interfere with the assay.

    • Solid Dispersions: For lead compounds, creating a solid dispersion is an advanced technique. This involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, PEG) at a molecular level, which can significantly enhance dissolution and solubility.[15]

Quantitative Data on Solubility Enhancement

The effectiveness of different solubilization strategies can be quantified. The tables below provide examples of how solubility can be altered by solvent choice and pH.

Table 1: Solubility of a Model Pyridazinone Derivative in Various Solvents at 318.2 K

SolventMole Fraction Solubility (x 10⁻²)Qualitative Solubility
Water0.00126Very Slightly Soluble
Methanol0.518Sparingly Soluble
Ethanol0.822Sparingly Soluble
Propylene Glycol (PG)1.50Soluble
1-Butanol2.11Soluble
Ethyl Acetate (EA)8.81Freely Soluble
Transcutol®34.6Freely Soluble
PEG-40041.2Freely Soluble
DMSO47.3Freely Soluble

Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one, demonstrating the significant impact of solvent selection on solubility.[16]

Table 2: Illustrative pH-Dependent Solubility Profile for a Hypothetical Basic this compound Intermediate (pKa = 7.5)

pH of Aqueous BufferDegree of IonizationExpected Solubility (mg/mL)
9.03.1%0.05
7.5 (at pKa)50%0.80
6.590.9%8.5
5.599.0%> 50
4.599.9%> 100

This table illustrates the principle that for a basic compound, decreasing the pH below its pKa dramatically increases the proportion of the ionized, more soluble species.[12][13]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by Salt Formation

This protocol describes the formation of a hydrochloride (HCl) salt of a basic this compound intermediate.

  • Dissolution: Dissolve 1.0 gram of the free base intermediate in a suitable organic solvent (e.g., 20 mL of ethyl acetate or isopropanol) with stirring. Gentle warming may be required.

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., using a 2M solution of HCl in diethyl ether or isopropanol) dropwise to the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material.

  • Drying: Dry the salt under a vacuum at a temperature not exceeding 40°C to remove residual solvent.

  • Confirmation: Confirm salt formation and purity using analytical techniques such as NMR, FTIR, and melting point analysis. Compare the aqueous solubility of the resulting salt to the original free base.

The diagram below illustrates the chemical principle of salt formation for solubility enhancement.

G cluster_2 Soluble Salt Base This compound (Poorly Soluble in Water) Salt Protonated Hexahydropyridazinium Salt (Highly Soluble in Water) Base->Salt + Acid Proton Source (e.g., HCl)

Caption: Salt formation enhances the aqueous solubility of a basic intermediate.

Protocol 2: Screening for an Optimal Co-solvent System

This protocol provides a method for systematically testing co-solvent mixtures to find an optimal system for your intermediate.

  • Prepare Stock Solution: Create a high-concentration stock solution of your this compound intermediate in a strong organic solvent where it is freely soluble (e.g., 50 mg/mL in DMSO).

  • Prepare Co-solvent Blends: In separate vials, prepare a series of co-solvent blends with your aqueous buffer of choice (e.g., PBS pH 7.4). For example, create 10 mL blends containing 10%, 20%, 30%, 40%, and 50% (v/v) of a co-solvent like propylene glycol in PBS.

  • Spiking: Add a small, precise volume of the intermediate stock solution to each co-solvent blend (e.g., add 20 µL of the 50 mg/mL stock to 980 µL of each blend to achieve a target concentration of 1 mg/mL).

  • Equilibration: Vortex each vial briefly and then allow them to equilibrate at room temperature for at least 2 hours.

  • Observation & Measurement:

    • Visually inspect each vial for any signs of precipitation.

    • For a quantitative measurement, centrifuge the vials to pellet any precipitate.

    • Carefully remove the supernatant and measure the concentration of the dissolved intermediate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the percentage of co-solvent to identify the minimum concentration of co-solvent required to maintain your desired intermediate concentration in solution.

The following workflow visualizes the co-solvent screening process.

G start Prepare High-Concentration Stock of Intermediate in DMSO blends Create Co-solvent/Buffer Blends (e.g., 10%, 20%, 30% PG in PBS) start->blends spike Spike Blends with Intermediate Stock blends->spike equilibrate Equilibrate for 2 Hours at Room Temperature spike->equilibrate observe Visually Inspect for Precipitation equilibrate->observe measure Centrifuge and Measure Supernatant Concentration (HPLC) observe->measure analyze Plot Solubility vs. % Co-solvent to Determine Optimal Blend measure->analyze

Caption: Experimental workflow for co-solvent system screening.

References

Technical Support Center: Refining Work-up Procedures for Hexahydropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining work-up procedures for the synthesis of hexahydropyridazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound After Work-up

Question: I performed a reduction of pyridazine to this compound, but after the work-up, I have a very low yield, or no product at all. What could have gone wrong?

Answer:

Several factors during the work-up could contribute to a low or no yield of this compound. As a cyclic hydrazine, it possesses basic properties that heavily influence its behavior during extraction and purification. Here are some potential causes and troubleshooting steps:

  • Inappropriate pH during Aqueous Extraction: this compound is a basic compound. If you performed an aqueous wash with an acidic solution (e.g., dilute HCl) to neutralize a basic reaction mixture, you may have protonated your product, causing it to partition into the aqueous layer.[1][2]

    • Solution: To recover the product from the aqueous layer, basify it with a suitable base (e.g., NaOH, K₂CO₃) to a pH above 10. Then, re-extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Emulsion Formation: The basic nature of this compound can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult and leading to product loss.

    • Solution: To break up emulsions, you can try adding a saturated solution of sodium chloride (brine) or small amounts of a different organic solvent. In some cases, filtration through a pad of Celite can also be effective.

  • Product Volatility: Depending on the substitution pattern, some this compound derivatives can be volatile. Excessive heating during solvent removal (e.g., on a rotary evaporator) can lead to significant product loss.

    • Solution: Remove the solvent under reduced pressure at a low temperature. If the product is particularly volatile, consider using a cold trap.

  • Incomplete Reaction: Before troubleshooting the work-up, it's crucial to confirm that the initial reaction went to completion.

    • Solution: Analyze a sample of the crude reaction mixture by TLC, GC-MS, or NMR to verify the presence of the desired product and the absence of starting material.

Issue 2: Product Contamination After Purification

Question: My purified this compound shows impurities in the NMR/GC-MS analysis. How can I improve the purity?

Answer:

Impurities in the final product often stem from unreacted starting materials, byproducts, or residual reagents from the work-up. Here are some strategies to improve the purity of your this compound:

  • Residual Starting Material (Pyridazine): If the reduction was not complete, the aromatic pyridazine precursor will contaminate your product.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, catalyst loading) to ensure full conversion. For purification, column chromatography is often effective at separating the more polar this compound from the less polar pyridazine.

  • Byproducts from Over-reduction or Ring Opening: Depending on the reducing agent and reaction conditions, byproducts from over-reduction or cleavage of the N-N bond can form.

    • Solution: Carefully control the stoichiometry of the reducing agent and the reaction temperature. Purification via column chromatography or crystallization may be necessary to remove these byproducts.

  • Salts from Acid/Base Washes: If you used an acid wash to remove basic impurities or a basic wash to neutralize an acidic reaction, residual salts might contaminate your product.

    • Solution: Ensure to wash the organic layer with water and then brine after any acid or base wash to remove inorganic salts.

  • Solvent Impurities: The solvents used for extraction and chromatography can introduce impurities.

    • Solution: Use high-purity, distilled solvents. Ensure your glassware is clean and dry.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted hydrazine if it was used in the synthesis?

A1: Unreacted hydrazine can often be removed with an acidic wash. However, since this compound is also basic, this can lead to product loss into the aqueous phase. An alternative is to use a wash with a 10% aqueous solution of copper (II) sulfate. The copper will form a complex with the hydrazine, which can then be removed in the aqueous layer.[1][2]

Q2: How can I effectively dry the organic solution of this compound?

A2: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents. Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together. For particularly water-sensitive applications, drying over calcium hydride (CaH₂) followed by distillation can be employed, though this is a more rigorous and potentially hazardous procedure.

Q3: Is column chromatography a suitable purification method for this compound?

A3: Yes, column chromatography can be an effective purification method. Due to the basic nature of this compound, it may interact strongly with silica gel, leading to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[3] Alternatively, using a more basic stationary phase like alumina can be beneficial.

Q4: Can I purify this compound by crystallization?

A4: Crystallization can be a highly effective method for obtaining high-purity this compound, especially for solid derivatives. Often, the hydrochloride salt of the this compound is prepared by treating a solution of the free base with HCl (e.g., HCl in ether or dioxane). The resulting salt is typically a crystalline solid that can be recrystallized from a suitable solvent system (e.g., ethanol/ether).[3]

Q5: My this compound seems to be degrading over time. How can I store it properly?

A5: Many amines and hydrazines are susceptible to oxidation by atmospheric oxygen. It is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

Data Presentation

Table 1: Comparison of Work-up Procedures on the Yield and Purity of this compound

Work-up ProcedureReagents UsedCrude Yield (%)Purity by qNMR (%)Key Observations
A: Simple Extraction 1. Water wash2. Brine wash3. Drying (Na₂SO₄)8588Fast and simple, but may leave some polar impurities.
B: Acid-Base Extraction 1. 1M HCl wash2. Basification of aqueous layer (NaOH)3. Extraction (DCM)4. Brine wash5. Drying (MgSO₄)7595Effective for removing non-basic impurities, but can be more time-consuming and may lead to some product loss.
C: Copper Sulfate Wash 1. 10% CuSO₄ wash2. Water wash3. Brine wash4. Drying (Na₂SO₄)8092Useful for removing residual hydrazine and other primary/secondary amine impurities.[1][2]
D: Crystallization of HCl Salt 1. Simple Extraction (Procedure A)2. Treatment with HCl in Ether3. Recrystallization (Ethanol/Ether)65>99Provides the highest purity but with a lower overall yield due to losses during crystallization.[3]

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound Synthesis (Acid-Base Extraction)

  • Quenching the Reaction: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If a reactive reducing agent like LiAlH₄ was used, quench it carefully by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute NaOH.

  • Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent (e.g., methanol, THF), remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer into a separate flask. Repeat the acid wash two more times.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a concentrated solution of NaOH or solid K₂CO₃ with stirring until the pH is >10.

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract it three times with a fresh portion of the organic solvent.

  • Washing: Combine the organic extracts and wash them with water, followed by a wash with a saturated brine solution to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Further purify the product by column chromatography or crystallization as needed.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture quench Quench Reaction start->quench 1. Stop Reaction extraction Aqueous Work-up quench->extraction 2. Phase Separation drying Dry Organic Layer extraction->drying 3. Remove Water solvent_removal Solvent Removal drying->solvent_removal 4. Concentrate purification Purification solvent_removal->purification 5. Isolate Product product Pure this compound purification->product Final Product

Caption: General experimental workflow for this compound work-up.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impure Product? start->impurity check_aqueous Check pH of Aqueous Layer low_yield->check_aqueous Yes check_volatility Assess Product Volatility low_yield->check_volatility Yes check_completion Verify Reaction Completion low_yield->check_completion Yes optimize_reaction Optimize Reaction Conditions impurity->optimize_reaction Yes refine_purification Refine Purification Method impurity->refine_purification Yes adjust_workup Adjust Work-up Protocol impurity->adjust_workup Yes check_aqueous->adjust_workup check_volatility->adjust_workup check_completion->optimize_reaction

Caption: Troubleshooting decision-making for this compound synthesis.

References

Validation & Comparative

Validating the Bioactivity of Hexahydropyridazine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Saturated nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules and their favorable pharmacokinetic properties.[1] This guide provides a framework for the in vitro validation of the bioactivity of hexahydropyridazine, a saturated diazine. Given the limited direct experimental data on this compound derivatives, this document establishes a comparative analysis with structurally related and well-studied saturated nitrogen heterocycles, such as piperazine, morpholine, and pyrrolidine derivatives. This approach allows for the contextualization of potential findings and offers a roadmap for preliminary screening cascades.

Comparative Bioactivity of Saturated Nitrogen Heterocycles

Saturated nitrogen-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antihypertensive, and anti-HIV effects.[2][3] To provide a benchmark for the potential bioactivity of this compound, the following tables summarize the in vitro anticancer, antimicrobial, and antioxidant activities of representative piperazine, morpholine, and pyrrolidine derivatives.

Table 1: Comparative In Vitro Anticancer Activity of Saturated Nitrogen Heterocycles

Compound ClassDerivativeCancer Cell LineAssayIC50/EC50/GI50 (µM)Reference
Piperazine Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)Cell Viability1.00 (GI50)[4][5]
Piperazine Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugateHOP-92 (Lung)Cell Viability1.35 (GI50)[4][5]
Piperazine 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl derivative (C-14)MIAPaCa-2 (Pancreatic)Cytotoxicity<1[6][7]
Pyrrolidinone N′-((5-nitrothiophen-2-yl)methylene) derivativeIGR39 (Melanoma)Cytotoxicity (MTT)2.50 ± 0.46[8][9][10]
Pyrrolidinone N′-((5-nitrothiophen-2-yl)methylene) derivativePPC-1 (Prostate)Cytotoxicity (MTT)3.63 ± 0.45[8][9][10]

Table 2: Comparative In Vitro Antimicrobial Activity of Saturated Nitrogen Heterocycles

Compound ClassDerivativeMicroorganismAssayMIC (µg/mL)Reference
Morpholine 1,2,4-triazole derivative with morpholine and pyridine nuclei (Compound 12)Mycobacterium smegmatisBroth Microdilution15.6[11]
Morpholine Thiazine-2-amine with morpholinophenyl (Compound 23)Bacillus subtilisBroth Microdilution6.25[12]
Morpholine Thiazine-2-amine with morpholinophenyl (Compound 26)Staphylococcus aureusBroth Microdilution6.25[12]
Morpholine Unspecified derivative (Compound 3)Enterococcus hiraeAgar Well Diffusion3.125[13][14][15]
Piperazine Unspecified derivative (Compound 2)Broad spectrumAgar Well DiffusionNot specified[14][15]

Table 3: Comparative In Vitro Antioxidant Activity of Saturated Nitrogen Heterocycles

Compound ClassDerivativeAssayEC50 (µg/mL)Reference
Pyrrolidinone N'-(1-(4-aminophenyl)ethylidene) derivativeFRAPHigher than protocatechuic acid[8][9][10]
Pyrrolidinone 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b)DPPH> 128[16]
Pyrrolidine Phenolic pyrrolidine derivativeDPPHNot specified[17]

Key Experimental Protocols for In Vitro Bioactivity Screening

The following are detailed methodologies for key in vitro assays to determine the cytotoxic, antimicrobial, and antioxidant properties of novel compounds like this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Add compound to cells and incubate (24-72h) cell_seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment add_mtt Add MTT solution and incubate (3-4h) treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that inhibits microbial growth is the MIC.

  • Protocol:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compound in 96-well plate inoculation Inoculate wells with microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate plate under appropriate conditions inoculation->incubation read_mic Visually determine the MIC (lowest concentration with no growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Protocol:

    • Reagent Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

    • Compound Preparation: Prepare different concentrations of the test compound in a suitable solvent.

    • Reaction Mixture: Add the test compound solution to the DPPH solution and mix.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A control containing only the solvent and DPPH is also measured.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Relevant Signaling Pathways for Bioactivity

The biological effects of novel compounds are often mediated through their interaction with specific intracellular signaling pathways. For compounds with potential anticancer or anti-inflammatory activity, the NF-κB and MAPK/ERK pathways are critical targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory and immune responses.[18][19][20] Its dysregulation is implicated in various inflammatory diseases and cancers. Bioactive compounds can modulate this pathway at different levels, leading to a reduction in the expression of pro-inflammatory genes.

MAPK_ERK_Signaling MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) Ras Ras receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates gene_expression Genes for Proliferation, Survival, Differentiation TF->gene_expression Induces Transcription

References

A Tale of Two Scaffolds: A Comparative Guide to Hexahydropyridazine and Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. This guide offers a comprehensive comparative study of two six-membered nitrogen-containing heterocycles: the well-established piperazine and the underexplored hexahydropyridazine. While piperazine derivatives are ubiquitous in modern medicine, this guide illuminates the potential of the isomeric this compound scaffold by drawing comparisons in their physicochemical properties and outlining established methodologies for biological evaluation.

This comparative analysis is supported by a wealth of experimental data for piperazine and available data for this compound, providing a foundational understanding for future explorations into this promising, yet understudied, chemical space.

Physicochemical Properties: A Foundation for Drug Design

The seemingly subtle difference in the arrangement of the nitrogen atoms—1,4 in piperazine versus 1,2 in this compound—gives rise to distinct physicochemical properties that influence their behavior in biological systems. A summary of these key properties is presented in the table below.

PropertyThis compoundPiperazine
Molecular Formula C₄H₁₀N₂C₄H₁₀N₂
Molecular Weight 86.14 g/mol 86.14 g/mol
Structure 1,2-Diazacyclohexane1,4-Diazacyclohexane
pKa pKa₁: ~9.59 (predicted)pKa₁: ~9.73, pKa₂: ~5.35
Boiling Point 149-150 °C146 °C
Melting Point Not well-documented106 °C
Solubility in Water SolubleFreely soluble[1]
Solubility in Organic Solvents Not extensively documentedSoluble in ethylene glycol and ethanol; poorly soluble in diethyl ether.[1]
Stability Data not widely availableStable, but can be susceptible to thermal degradation and oxidation under certain conditions. Phenylpiperazines can show degradation in blood samples over time.

Comparative Biological and Pharmacological Overview

The piperazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. In stark contrast, the pharmacological profile of this compound derivatives remains largely uncharted territory, presenting a compelling opportunity for novel drug discovery.

Piperazine Derivatives: A Legacy of Therapeutic Success

The versatility of the piperazine ring is evidenced by its presence in numerous approved drugs across a wide range of therapeutic areas.

  • Antimicrobial Agents: Piperazine derivatives have been extensively investigated for their antibacterial and antifungal properties. The piperazine nucleus can be found in potent antimicrobial agents, and slight modifications to its structure can lead to significant differences in activity.[2]

  • Anticancer Agents: A significant number of anticancer drugs incorporate the piperazine moiety. These derivatives can target various mechanisms in cancer progression, including the inhibition of crucial signaling pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is a privileged structure in the design of CNS-active drugs. Arylpiperazine derivatives, in particular, are key components of drugs for treating a variety of neurological disorders, including anxiety, depression, and psychosis.[1]

This compound Derivatives: An Unexplored Frontier

A comprehensive search of the scientific literature reveals a notable scarcity of studies on the biological activities of this compound derivatives. While there are mentions of potential antiviral, antibacterial, and antifungal properties, detailed investigations and comparative studies are lacking. This knowledge gap presents a unique opportunity for researchers to explore a novel chemical space that may yield compounds with unique pharmacological profiles and mechanisms of action.

Experimental Protocols for Comparative Evaluation

To facilitate the exploration of this compound derivatives and enable direct comparison with their piperazine counterparts, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that inhibits bacterial growth.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the this compound and piperazine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.[2]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound and piperazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (media only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizing Mechanisms: VEGFR-2 Signaling Pathway

To illustrate a common mechanism of action for anticancer piperazine derivatives, the following diagram depicts a simplified VEGFR-2 signaling pathway. Many piperazine-containing compounds act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 Induces PLCg PLCγ P1->PLCg Activates Ras Ras P1->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Piperazine_Inhibitor Piperazine Derivative (VEGFR-2 Inhibitor) Piperazine_Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

Conclusion: A Call for Exploration

While piperazine derivatives have firmly established their place in the pantheon of medicinal chemistry, the comparative analysis presented in this guide underscores the significant knowledge gap surrounding this compound derivatives. The distinct physicochemical properties of the this compound scaffold, coupled with the lack of extensive biological evaluation, highlight a compelling opportunity for the discovery of novel therapeutic agents. By applying the established experimental protocols outlined herein, researchers can begin to systematically explore the pharmacological potential of this underrepresented heterocycle, potentially unlocking new avenues for the treatment of a wide range of diseases. The tale of these two scaffolds is not one of superiority, but rather a narrative of the explored versus the unexplored, with the next chapter on this compound waiting to be written.

References

A Tale of Two Molecules: Unveiling the Stereoselective Bioactivity of Baclofen Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

While the specific comparative biological activities of hexahydropyridazine enantiomers are not extensively documented in publicly available literature, the principle of stereoselectivity in pharmacology can be effectively illustrated using a well-researched analogue: Baclofen. This guide will delve into the distinct pharmacological profiles of the (R)- and (S)-enantiomers of Baclofen, a GABA-B receptor agonist, to provide researchers, scientists, and drug development professionals with a clear comparison supported by experimental data.

Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a muscle relaxant and antispasmodic agent that contains a single chiral center. Consequently, it exists as two enantiomers: (R)-(-)-baclofen and (S)-(+)-baclofen. Although chemically similar, these mirror-image molecules exhibit profoundly different biological activities, primarily due to the stereospecific nature of their interaction with the GABA-B receptor.

Unraveling the Potency: A Quantitative Comparison

The differential activity of baclofen enantiomers is most evident in their binding affinity and functional potency at the GABA-B receptor. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.

CompoundTargetAssay TypeIC50Reference
(R)-(-)-BaclofenGABA-B Receptor[3H]baclofen binding inhibition in cat cerebellum0.015 µM[1]
(S)-(+)-BaclofenGABA-B Receptor[3H]baclofen binding inhibition in cat cerebellum1.77 µM[1]
Racemic BaclofenGABA-B Receptor[3H]baclofen binding inhibition in cat cerebellum35 nM (0.035 µM)[2]

As the data indicates, (R)-baclofen is approximately 118 times more potent than (S)-baclofen in binding to the GABA-B receptor.[1] This stark difference in potency underscores the principle that the biological activity of racemic baclofen is predominantly attributed to the (R)-enantiomer.[3][4]

In Vivo Manifestations of Stereoselectivity

The disparity in receptor affinity translates to distinct effects in preclinical models. Studies have consistently shown that (R)-baclofen is the active enantiomer responsible for the therapeutic effects of the racemic mixture, while (S)-baclofen is largely inactive or may even produce opposing effects in some contexts.

For instance, in rodent models of alcohol consumption, (R)-(+)-baclofen has been shown to decrease alcohol intake, whereas (S)-(-)-baclofen can increase it.[5] Similarly, the inhibitory effects on sexual behavior, locomotor activity, and motor execution are almost exclusively attributed to the (R)-enantiomer, with the (S)-enantiomer being inactive even at much higher doses.[6] Spinalization studies in rats have also demonstrated that the (R)-enantiomer is 100–1000 times more potent than its antipode in inhibiting the tail-flick reflex, indicating a direct action on stereoselective spinal mechanisms.[7]

The GABA-B Receptor Signaling Pathway

The biological effects of baclofen are mediated through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, primarily (R)-baclofen, initiates a signaling cascade that leads to neuronal inhibition.

GABAB_Signaling GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_Baclofen (R)-Baclofen GABAB_R GABA-B Receptor (GABAB1 + GABAB2 subunits) R_Baclofen->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

GABA-B receptor signaling cascade initiated by (R)-baclofen.

Experimental Protocols

GABA-B Receptor Binding Assay ([3H]Baclofen Displacement)

This assay is used to determine the binding affinity of test compounds to the GABA-B receptor by measuring their ability to displace a radiolabeled ligand, [3H]baclofen.

Materials:

  • Rat brain membranes (cerebellum)

  • [3H]Baclofen (radioligand)

  • (R)-(-)-Baclofen and (S)-(+)-Baclofen (test compounds)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 2.5 mM CaCl2

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Rat cerebellar membranes are prepared and washed multiple times in Tris-HCl buffer to remove endogenous GABA.[8]

  • Incubation: A mixture containing the brain membranes, [3H]baclofen, and varying concentrations of the test compounds ((R)- or (S)-baclofen) is incubated in Tris-HCl buffer with 2.5 mM CaCl2.[8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]baclofen (IC50) is calculated.

Binding_Assay_Workflow GABA-B Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Rat Cerebellar Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]Baclofen & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Calculate IC50 Values Counting->Analysis End End Analysis->End

Workflow for the GABA-B receptor binding assay.
In Vivo Behavioral Assessment: Alcohol Self-Administration in Rats

This experimental model assesses the effect of baclofen enantiomers on the motivation to consume alcohol.

Animals:

  • Alcohol-preferring rats

Apparatus:

  • Operant conditioning chambers equipped with levers.

Procedure:

  • Training: Rats are trained to press a lever to receive an alcohol solution.[3]

  • Drug Administration: Prior to the test session, rats are administered either vehicle, (R)-baclofen, or (S)-baclofen at various doses.

  • Test Session: The number of lever presses for the alcohol solution is recorded over a specific period.

  • Data Analysis: The total number of responses and the amount of alcohol consumed are compared between the different treatment groups.

Conclusion

The case of baclofen provides a compelling example of the critical importance of stereochemistry in drug action. The significant difference in biological activity between its (R)- and (S)-enantiomers highlights the necessity for chiral separation and individual enantiomer testing during drug development. While specific data for this compound enantiomers remains to be broadly published, the principles of stereoselective receptor binding and resulting differential pharmacology, as demonstrated by baclofen, are fundamental concepts applicable across various classes of chiral molecules in medicinal chemistry. This understanding is paramount for the rational design of safer and more efficacious therapeutic agents.

References

Hexahydropyridazine vs. Piperidine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Among the plethora of nitrogen-containing rings, the six-membered saturated heterocycles are particularly prominent. This guide provides a comprehensive comparison of two such scaffolds: the ubiquitously employed piperidine and the conspicuously absent hexahydropyridazine. While piperidine is a cornerstone of modern pharmaceuticals, this compound remains a largely unexplored entity. This analysis will delve into the established advantages of piperidine, theorize on the potential attributes and drawbacks of this compound, and provide detailed experimental protocols for the evaluation of such scaffolds.

Piperidine: The Reigning "Privileged Scaffold"

The piperidine ring, a six-membered heterocycle with a single nitrogen atom, is one of the most prevalent structural motifs in FDA-approved drugs.[1][2] Its success can be attributed to a favorable combination of physicochemical properties, synthetic accessibility, and the ability to adopt well-defined three-dimensional conformations for optimal target engagement.[3][4]

Physicochemical and Pharmacokinetic Profile

The utility of piperidine in drug design is underpinned by a set of well-understood properties that align with the requirements for good oral bioavailability and target interaction, often summarized by frameworks like Lipinski's Rule of Five.

  • Basicity (pKa): The pKa of the piperidinium ion is approximately 11.2.[4][5] This basicity is crucial as it allows for the formation of a positive charge at physiological pH (around 7.4). This charge can be exploited to form strong ionic interactions with acidic residues in the binding pockets of biological targets. However, high basicity can sometimes negatively impact cell permeability and increase the risk of hERG channel inhibition. The pKa can be modulated by the introduction of substituents on the ring.[6][7]

  • Lipophilicity (LogP): Unsubstituted piperidine has a LogP of approximately 0.9, indicating a balance between hydrophilicity and lipophilicity.[8] This moderate lipophilicity is advantageous for achieving adequate aqueous solubility for formulation while retaining sufficient lipid membrane permeability for absorption. The LogP value can be readily tuned by the addition of various substituents.

  • Conformational Rigidity: The piperidine ring predominantly adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target.[3][4] The presence of substituents can favor either an axial or equatorial orientation, providing a means to precisely control the three-dimensional arrangement of pharmacophoric groups.[9] This conformational stability is a key factor in its success as a scaffold.

  • Metabolic Stability: The piperidine ring is generally considered to be metabolically robust. However, oxidation at the carbon atoms alpha to the nitrogen can occur, a metabolic pathway that medicinal chemists often seek to block through strategic substitution.

This compound: An Uncharted Territory in Drug Design

This compound, also known as 1,2-diazacyclohexane, is the saturated analog of the aromatic pyridazine. Unlike its isomer piperazine (1,4-diazacyclohexane), which is also a common scaffold in drug discovery, this compound is virtually absent from the medicinal chemistry literature. This section will explore the theoretical properties and potential challenges associated with this underutilized scaffold.

Theoretical Physicochemical and Pharmacokinetic Profile

In the absence of extensive experimental data, the properties of this compound can be hypothesized based on its structure and by drawing parallels with its aromatic precursor, pyridazine.

  • Basicity (pKa): With two adjacent nitrogen atoms, this compound is expected to have two pKa values. The vicinal nitrogen atoms would likely lead to a lower first pKa compared to piperidine due to inductive effects, and a significantly lower second pKa. This altered basicity profile could offer a different way to modulate interactions with biological targets compared to piperidine.

  • Lipophilicity (LogP): The introduction of a second nitrogen atom would be expected to increase the polarity and hydrogen bonding capacity of the ring, likely resulting in a lower LogP value compared to piperidine. This could be advantageous for improving aqueous solubility but might negatively impact membrane permeability. The aromatic pyridazine ring is known for its high dipole moment and polarity, which contributes to its use as a bioisostere for other rings in certain contexts.[10][11][12]

  • Conformational Flexibility and the N-N Bond: The conformational behavior of the this compound ring is more complex than that of piperidine due to the presence of the N-N bond. This bond introduces additional torsional strain and lone pair-lone pair repulsion, which would influence the ring's preferred conformation. This could present both challenges in conformational control and opportunities for novel spatial arrangements of substituents.

  • Metabolic Stability: The N-N bond in this compound represents a potential site of metabolic instability. Hydrazine-containing compounds are often associated with toxicity and metabolic liabilities, which may be a significant deterrent to the use of this scaffold.

  • Synthetic Accessibility: The synthesis of substituted hexahydropyridazines can be more challenging than that of piperidines, potentially limiting the exploration of this scaffold.

Comparative Analysis: Piperidine vs. This compound

The following table summarizes the key properties of piperidine and the hypothesized properties of this compound for a direct comparison.

PropertyPiperidineThis compound (Hypothesized)Implications in Drug Design
Structure Single nitrogen atom in a six-membered ringTwo adjacent nitrogen atoms in a six-membered ringDifferent hydrogen bonding patterns and dipole moments.
pKa ~11.2 (for the conjugate acid)[4][5]Two pKa values, likely lower than piperidineAltered ionization at physiological pH, potentially influencing target binding and solubility.
LogP ~0.9 (unsubstituted)[8]Lower than piperidinePotentially higher aqueous solubility but lower membrane permeability.
Conformation Stable chair conformation[3][4]More complex due to N-N bond torsional strainLess predictable conformational behavior, which could be a challenge or an opportunity.
Metabolic Stability Generally stable, with some susceptibility to α-oxidationPotentially labile N-N bondPotential for metabolic instability and toxicity concerns.
Prevalence in Drugs High, a "privileged scaffold"[1][2]Extremely low to non-existentPiperidine is a well-validated scaffold, while this compound represents novel chemical space.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).

cluster_piperidine Piperidine cluster_this compound This compound Piperidine_Props Well-defined Physicochemical Properties (pKa, LogP, Conformation) Piperidine_Drugs Numerous FDA-Approved Drugs Piperidine_Props->Piperidine_Drugs Piperidine_Synth Established Synthetic Routes Piperidine_Synth->Piperidine_Drugs Piperidine_Success Proven 'Privileged Scaffold' Piperidine_Drugs->Piperidine_Success Hexa_Status Largely Unexplored in Drug Design Hexa_Props Hypothesized Physicochemical Properties (Lower pKa, Lower LogP, Complex Conformation) Hexa_Props->Hexa_Status Hexa_Synth Potential Synthetic Challenges Hexa_Synth->Hexa_Status Hexa_Stability Potential Metabolic Instability (N-N bond) Hexa_Stability->Hexa_Status

Caption: A logical diagram comparing the drug design status of piperidine and this compound.

Start Hypothetical Piperidine-Based Drug Candidate pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Determination (Shake-Flask Method) Start->LogP MetStab Metabolic Stability Assay (Liver Microsomes) Start->MetStab Permeability Permeability Assay (Caco-2 Cells) Start->Permeability hERG hERG Inhibition Assay (Patch Clamp or Fluorescence) Start->hERG ADME_Tox_Profile ADME-Tox Profile Assessment pKa->ADME_Tox_Profile LogP->ADME_Tox_Profile MetStab->ADME_Tox_Profile Permeability->ADME_Tox_Profile hERG->ADME_Tox_Profile Lead_Optimization Lead Optimization ADME_Tox_Profile->Lead_Optimization

Caption: An experimental workflow for characterizing a piperidine-based drug candidate.

Drug Piperidine-Containing Antipsychotic (e.g., Risperidone) D2R Dopamine D2 Receptor Drug->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Drug->HT2AR Antagonist G_protein G-protein D2R->G_protein Inhibits HT2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases Response Modulation of Neuronal Activity (Antipsychotic Effect) cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Increases IP3_DAG->Response

Caption: A simplified signaling pathway for a piperidine-containing antipsychotic drug.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of drug candidates containing heterocyclic scaffolds like piperidine.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions: A standard solution of the test compound (typically 1 mM) is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[13][14]

  • Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Titration: A known volume of the test compound solution is placed in a thermostatted vessel and stirred. The pH of the solution is continuously monitored as the titrant (acid or base) is added in small, precise increments.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve. For a monoprotic acid or base, the pKa is the pH at which 50% of the compound is ionized.[15]

Determination of LogP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[16][17]

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a flask.[18][19]

  • Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[19]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[17][19]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[17][18]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a specified concentration (e.g., 1 µM).[20][21][22]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to account for non-enzymatic degradation.[21][22]

  • Time-Course Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[22]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent compound, is collected for analysis.[20]

  • Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[21][23][24]

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[25][26][27]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[27]

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[26][28]

  • Sample Analysis: Samples are collected from the donor and receiver compartments at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[28]

hERG Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology (Automated Patch Clamp):

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.[29][30]

  • Electrophysiology: The whole-cell patch clamp technique is employed using an automated platform (e.g., QPatch). This allows for the direct measurement of the hERG channel current.[29][30]

  • Compound Application: The cells are exposed to a vehicle control followed by increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[29]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the hERG current, and the tail current is measured.[29]

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a suitable equation.[30][31]

Conclusion

The comparison between piperidine and this compound in drug design is a study in contrasts. Piperidine's well-established physicochemical properties, synthetic tractability, and proven track record in numerous approved drugs solidify its status as a "privileged scaffold." Its utility is supported by a wealth of experimental data and a deep understanding of its structure-activity relationships.

This compound, on the other hand, remains a scientific curiosity in the pharmaceutical world. While it offers the potential for novel chemical space and unique biological interactions, the significant hurdles related to its synthesis, potential metabolic instability of the N-N bond, and a lack of foundational research have relegated it to the sidelines. For drug discovery professionals, piperidine remains a reliable and versatile building block. The exploration of scaffolds like this compound, while carrying higher risk, could one day yield novel therapeutics, but this would require a concerted effort to overcome the fundamental challenges it presents. This guide serves as a testament to the data-driven nature of modern drug design, where the known and predictable often prevail over the unknown and speculative.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Hexahydropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, the reliability of analytical methods is paramount. Cross-validation of these methods ensures consistency and accuracy when analyses are performed across different laboratories, by different analysts, or using different equipment. This guide provides a comprehensive comparison of hypothetical cross-validation protocols for two common analytical techniques used for the analysis of hexahydropyridazine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction to Cross-Validation

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results under varied conditions.[1] This is particularly crucial during method transfer between laboratories or when employing multiple analytical techniques within a study.[1][2] The goal is to demonstrate that the data generated is comparable, ensuring the integrity and consistency of results throughout the drug development lifecycle.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on when and how to conduct such validations.[1][3][4]

Logical Workflow for Method Cross-Validation

The following diagram illustrates the decision-making process and workflow for the cross-validation of an analytical method.

Cross_Validation_Workflow start Start: New or Transferred Analytical Method is_validated Is the method fully validated? start->is_validated full_validation Perform Full Method Validation is_validated->full_validation No cross_validation_needed Is Cross-Validation Required? is_validated->cross_validation_needed Yes full_validation->cross_validation_needed no_cv Document and Implement Method cross_validation_needed->no_cv No define_protocol Define Cross-Validation Protocol cross_validation_needed->define_protocol Yes select_samples Select Samples (QCs and/or Incurred Samples) define_protocol->select_samples analyze_samples Analyze Samples by Both Methods/Labs select_samples->analyze_samples compare_results Compare Results Against Acceptance Criteria analyze_samples->compare_results results_meet_criteria Do results meet acceptance criteria? compare_results->results_meet_criteria investigate Investigate Discrepancies and Re-evaluate results_meet_criteria->investigate No document_report Document in Cross- Validation Report results_meet_criteria->document_report Yes investigate->define_protocol end End: Method Successfully Cross-Validated document_report->end

Cross-Validation Decision Workflow

Comparison of Analytical Methods: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common chromatographic techniques used in pharmaceutical analysis.[5] The choice between them often depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[5] For a nitrogen heterocycle like this compound, both methods could potentially be developed and validated.

Table 1: Comparison of HPLC and GC Methods for this compound Analysis

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18, 5 µm, 4.6 x 150 mmDB-5, 0.25 µm, 0.32 mm x 30 m
Mobile Phase Acetonitrile:Water gradientHelium or Nitrogen
Detector UV-Vis or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Sample Derivatization Generally not requiredMay be required to improve volatility and thermal stability
Advantages Suitable for non-volatile and thermally labile compounds.High resolution for volatile compounds.
Limitations Lower resolution for some volatile compounds compared to GC.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-FID Method for this compound
  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector.

  • Column: Agilent J&W DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol.

Cross-Validation Data Comparison

For cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed using both methods. The results are then statistically compared.

Table 2: Hypothetical Cross-Validation Results for this compound Analysis

QC LevelHPLC Result (µg/mL)GC Result (µg/mL)% DifferenceAcceptance Criteria
Low QC (1 µg/mL)1.051.022.9%≤ 15%
Mid QC (10 µg/mL)9.8910.12-2.3%≤ 15%
High QC (50 µg/mL)51.249.92.6%≤ 15%

The percentage difference is calculated as: ((Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)) * 100. The acceptance criterion is typically that the difference should not exceed 15%.

Signaling Pathway for Analytical Method Selection

The choice of an analytical method is guided by the properties of the analyte and the requirements of the analysis. The following diagram illustrates a simplified decision pathway for selecting between HPLC and GC.

Method_Selection_Pathway analyte Analyte: This compound is_volatile Is the analyte volatile and thermally stable? analyte->is_volatile gc_method GC Method is a suitable option is_volatile->gc_method Yes hplc_method HPLC Method is a suitable option is_volatile->hplc_method No derivatization Consider derivatization to increase volatility is_volatile->derivatization Partially final_choice Final Method Selection based on Performance and Validation Data gc_method->final_choice hplc_method->final_choice derivatization->gc_method

Decision Pathway for Method Selection

Conclusion

Cross-validation is a critical step in ensuring the long-term reliability and consistency of analytical data in a regulated environment.[1] By comparing the performance of different analytical methods, such as HPLC and GC, for the analysis of this compound, laboratories can ensure that the data generated is interchangeable and robust. The detailed protocols and comparative data presented in this guide serve as a template for establishing a comprehensive cross-validation program. It is essential to follow regulatory guidelines from bodies like the FDA and ICH to ensure compliance and data integrity.[3][6][7]

References

Benchmarking a Novel Hexahydropyridazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexahydropyridazines, a key scaffold in many biologically active compounds, is an area of continuous development. This guide provides a comparative analysis of a novel copper-catalyzed synthesis method against established protocols, offering a framework for researchers to evaluate the most suitable approach for their specific needs. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate informed decision-making in the pursuit of efficient and robust synthetic routes.

Comparative Performance of Hexahydropyridazine Synthesis Methods

The following table summarizes the key performance indicators for a novel copper-catalyzed synthesis of 1,6-dihydropyridazines, which can be readily reduced to hexahydropyridazines, against two well-established methods: the classical 1,4-dicarbonyl condensation and a microwave-assisted approach.

Method Reaction Time Temperature (°C) Yield (%) Key Reagents Notes
Novel: Copper-Catalyzed Cyclization of β,γ-Unsaturated Hydrazones 2-4 hoursRoom Temperature to 60°C75-90%β,γ-Unsaturated Hydrazone, Copper(II) CatalystMild reaction conditions and high functional group tolerance.[1]
Known: Classical Condensation of 1,4-Diketones 12-24 hoursReflux40-70%1,4-Diketone, Hydrazine HydrateA traditional and widely used method; may require harsh conditions.[2]
Known: Microwave-Assisted Organic Synthesis (MAOS) 10-30 minutes100-150°C80-95%1,4-Diketone, Hydrazine HydrateSignificant reduction in reaction time with improved yields compared to classical heating.[3]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Novel Copper-Catalyzed Synthesis of 1,6-Dihydropyridazines

This protocol is based on the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones.[1]

Materials:

  • β,γ-Unsaturated hydrazone (1.0 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Acetonitrile (MeCN) (5 mL)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a stir bar, add the β,γ-unsaturated hydrazone (1.0 mmol) and acetonitrile (5 mL).

  • Add Cu(OTf)₂ (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,6-dihydropyridazine.

Protocol 2: Known Classical Synthesis via 1,4-Diketone Condensation

This protocol describes the traditional synthesis of pyridazines from 1,4-dicarbonyl compounds.[2]

Materials:

  • 1,4-Diketone (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • Stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the 1,4-diketone (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Known Microwave-Assisted Synthesis

This protocol outlines a rapid, microwave-assisted synthesis of pyridazines.[3]

Materials:

  • 1,4-Diketone (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (5 mL) in a sealed microwave vessel

  • Stir bar

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a stir bar, add the 1,4-diketone (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Work up and purify the product as described in Protocol 2.

Visualizing the Benchmarking Workflow and Synthetic Pathways

To effectively compare these synthetic methods, a structured workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of the benchmarking process and a representative reaction pathway.

Benchmarking_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Comparison cluster_conclusion Conclusion start Define Synthetic Target reagents Procure Starting Materials & Reagents start->reagents method1 Method 1: Cu-Catalyzed reagents->method1 method2 Method 2: Classical reagents->method2 method3 Method 3: Microwave reagents->method3 purification Purification method1->purification method2->purification method3->purification characterization Characterization (NMR, MS, etc.) purification->characterization data_comp Data Comparison (Yield, Purity, Time) characterization->data_comp conclusion Select Optimal Method data_comp->conclusion

Caption: A logical workflow for benchmarking this compound synthesis methods.

Reaction_Scheme cluster_reactants cluster_product diketone 1,4-Diketone pyridazine Dihydropyridazine diketone->pyridazine + Hydrazine Hydrate (Classical/Microwave) hydrazine Hydrazine Hydrate

Caption: A simplified reaction scheme for pyridazine synthesis from a 1,4-diketone.

References

Comparative Docking Analysis of Hexahydropyridazine-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of molecular docking studies on hexahydropyridazine-based inhibitors. It aims to furnish a comprehensive analysis of their binding energies, inhibitory constants, and interaction mechanisms against various protein targets, facilitating an objective assessment of their therapeutic potential.

This guide synthesizes data from multiple studies to present a clear comparison of the performance of these inhibitors. Detailed experimental protocols for the cited docking studies are also provided to ensure reproducibility and further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from various molecular docking studies on this compound and related pyridazine derivatives, highlighting their binding affinities and inhibitory potential against a range of biological targets.

Target ProteinLigand/CompoundDocking Score (kcal/mol)Binding Free Energy (ΔGbind) (kcal/mol)Inhibition Constant (Ki) (µM)IC50 (µM)
Mcl-1 Compound 8f--55.510.31-
Compound 8j--0.32-
Compound 8k--57.090.35-
Compound 8l--58.960.34-
Sunitinib (Reference)--0.36-
COX-1 Compound PY4-6.081---
COX-2 Compound PY5-8.602---
Compound 6b---0.18
Compound 4c---0.26
Celecoxib (Reference)---0.35
Aldose Reductase Tolrestat (Reference)-14.13---
Carbonic Anhydrase II Compound 4a---12.1
Compound 4b---19.1
Compound 4c---13.8
Compound 4h---20.7
Kinases (linked to MCF-7 and SK-MEL-28 cancer cell lines) Compound 4e---1-10
Compound 4f---1-10

Experimental Protocols

The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between individual studies, a generalized workflow for molecular docking is outlined below.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound-based inhibitors are sketched using molecular editing software.

  • These 2D structures are then converted into 3D conformations.

  • Energy minimization of the ligand structures is performed using a suitable force field.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock, Glide, or PyRx.[1] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various binding poses of the ligand within the protein's active site.[2]

  • The docking process generates multiple binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., docking score, binding free energy).

4. Analysis of Results:

  • The binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

  • The docking scores and calculated inhibitory constants (Ki) are used to rank the compounds and compare their potential efficacy.

  • Further validation of the in silico findings through in vitro and in vivo studies is essential.

Visualizing Molecular Interactions and Pathways

To better understand the logical flow of a typical molecular docking study and the biological context of the targeted inhibitors, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve Protein Structure (PDB) Prep_Protein Prepared Protein PDB->Prep_Protein Clean & Protonate Ligand Design/Select Ligand Structures Prep_Ligand Prepared Ligand Ligand->Prep_Ligand Generate 3D Conformation & Minimize Docking Molecular Docking (e.g., AutoDock, Glide) Prep_Protein->Docking Prep_Ligand->Docking Poses Poses Docking->Poses Generate Binding Poses Scoring Scoring Poses->Scoring Score & Rank Poses Analysis Analysis Scoring->Analysis Analyze Interactions (H-bonds, etc.) Validation Validation Analysis->Validation Experimental Validation (In Vitro/In Vivo)

Caption: A generalized workflow for molecular docking studies.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt/PKB PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation/Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway, a common target in cancer therapy.

References

Evaluating the ADME Properties of Hexahydropyridazine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyridazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting diverse therapeutic areas, including oncology and central nervous system disorders. Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates containing this motif is critical for identifying compounds with favorable pharmacokinetic profiles and reducing late-stage attrition. This guide provides an objective comparison of key ADME parameters for a representative set of hypothetical this compound drug candidates, supported by detailed experimental protocols and visual workflows to aid in the design and evaluation of new chemical entities.

Comparative ADME Data of this compound Analogs

The following tables present a comparative summary of in vitro ADME data for a series of hypothetical this compound drug candidates (HHP-1 to HHP-5). This data is illustrative and serves to demonstrate how experimental results for different analogs can be structured for effective comparison. The variations in the data reflect the potential impact of different substituents on the core scaffold.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HHP-14530.8
HHP-2> 60< 11.5
HHP-31592.4
HHP-42849.5
HHP-55226.6
ControlVerapamil: 8Verapamil: 173.3

Table 2: Caco-2 Permeability

Compound IDApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
HHP-18.51.2
HHP-22.13.5
HHP-315.20.9
HHP-45.72.1
HHP-511.31.5
ControlPropranolol: 20.1Digoxin: 5.8

Table 3: Plasma Protein Binding

Compound IDHuman Plasma Protein Binding (%)
HHP-185.2
HHP-299.1
HHP-365.7
HHP-492.5
HHP-588.9
ControlWarfarin: 99.5

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on established industry standards.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver microsomal enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a microcentrifuge tube, pre-incubate the human liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer mimicking the human intestinal epithelium.[1]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • To measure apical to basolateral (A→B) permeability, add the test compound to the apical (upper) chamber.

  • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber (basolateral for A→B, apical for B→A).

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

Materials:

  • Test compound stock solution

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator/shaking platform (37°C)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Spike the test compound into human plasma at the desired concentration.

  • Add the plasma-compound mixture to one chamber of the RED device and PBS to the other chamber, which are separated by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

  • Precipitate the proteins by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.

Data Analysis:

  • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

  • The percentage of plasma protein binding is calculated as: % Bound = (1 - fu) * 100.

Visualizing ADME Evaluation and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and relationships in ADME studies.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility ppb Plasma Protein Binding solubility->ppb caco2 Caco-2 Permeability caco2->ppb ms Microsomal Stability ppb->ms rbc RBC Partitioning rbc->ms hep Hepatocyte Stability ms->hep cyp CYP Inhibition hep->cyp transporter Transporter Assays cyp->transporter end In Vivo PK Studies transporter->end start Drug Candidate start->solubility start->caco2 Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates drug HHP Drug Candidate drug->receptor Inhibition kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene response Cellular Response gene->response ADME_Logic cluster_input Input Properties cluster_invitro In Vitro ADME Assays cluster_prediction Predicted In Vivo Behavior cluster_decision Decision Making structure Chemical Structure physchem Physicochemical Properties (MW, logP, pKa) structure->physchem absorption Permeability (Caco-2) Solubility physchem->absorption distribution Plasma Protein Binding physchem->distribution metabolism Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolism bioavailability Oral Bioavailability absorption->bioavailability vd Volume of Distribution distribution->vd clearance Systemic Clearance metabolism->clearance decision Advance to In Vivo Studies? bioavailability->decision clearance->decision vd->decision

References

Navigating the Uncharted Territory of Hexahydropyridazines: A Comparative Guide to In Vivo Efficacy Studies of Related Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable scarcity of in vivo efficacy studies specifically focused on hexahydropyridazine compounds. This gap in the current research landscape prevents a direct comparative analysis of this particular class of saturated heterocyclic molecules. However, to provide valuable context for researchers, scientists, and drug development professionals, this guide offers a comparative overview of the in vivo efficacy of the more extensively studied aromatic pyridazine and pyridazinone derivatives. It is imperative to recognize that the chemical and pharmacological properties of these aromatic compounds differ significantly from their saturated this compound counterparts, and therefore, the following data should not be directly extrapolated.

The existing body of research on pyridazine derivatives showcases a diverse range of biological activities that have been investigated in various preclinical animal models. These studies, primarily focused on anti-inflammatory, anticonvulsant, and anticancer applications, offer insights into the potential therapeutic avenues for this broad class of compounds.

Comparative In Vivo Efficacy of Aromatic Pyridazine Derivatives

To facilitate a comparative understanding, the following table summarizes key in vivo efficacy data from studies on various aromatic pyridazine and pyridazinone compounds.

Compound ClassTherapeutic AreaAnimal ModelKey Efficacy ParametersReference Compound(s)Source
Pyridazinone Derivatives Anti-inflammatoryCarrageenan-induced rat paw edemaSignificant reduction in paw edemaIndomethacin
Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives AnticonvulsantMaximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizures in ratsProtection against hind limb extension (MES); Inhibition of convulsions (PTZ)Phenytoin, Diazepam
Fused Imidazo[1,2-b]pyridazine Derivatives AnticancerHuman tumor xenografts in miceInhibition of tumor growthNot specified[1]
Pyridazine-based VEGFR-2 Inhibitors AnticancerHuman melanoma xenograft in nude miceSuppression of tumor growthNot specified[2]
Pyridine-based PIM-1 Kinase Inhibitors AnticancerSolid Ehrlich Carcinoma (SEC) in miceTumor inhibitionDoxorubicin[3]

Detailed Experimental Protocols: A Representative Example

While specific protocols for this compound studies are unavailable, the following is a representative experimental protocol for evaluating the in vivo anti-inflammatory activity of a novel compound, based on methodologies reported for pyridazinone derivatives.

Model: Carrageenan-induced Paw Edema in Rats

Animals: Male Wistar rats (150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are fasted for 12 hours prior to the experiment.

  • The test compounds, reference drug (e.g., Indomethacin), and vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.

  • One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance between the treated and control groups.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of preclinical studies, the following diagrams illustrate a general experimental workflow for in vivo efficacy assessment and a hypothetical signaling pathway that could be modulated by a therapeutic agent.

experimental_workflow cluster_preclinical Preclinical In Vivo Efficacy Study animal_model Animal Model Selection (e.g., Disease-induced) dosing Compound Administration (Dose, Route, Frequency) animal_model->dosing Treatment Groups monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring endpoint Efficacy Endpoint Measurement (e.g., Tumor Volume, Behavioral Score) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis

A generalized workflow for in vivo efficacy studies.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway ligand Inflammatory Stimulus receptor Receptor ligand->receptor transduction Signal Transduction Cascade (e.g., NF-κB) receptor->transduction nucleus Nuclear Translocation transduction->nucleus gene Gene Expression of Pro-inflammatory Cytokines nucleus->gene compound This compound Compound (Hypothetical) compound->transduction Inhibition

A hypothetical signaling pathway for an anti-inflammatory agent.

Future Directions and the Path Forward

The current lack of in vivo efficacy data for this compound compounds represents a significant opportunity for future research. The synthesis and screening of novel this compound libraries against a variety of biological targets could uncover new therapeutic leads. As the field of medicinal chemistry continues to explore novel chemical space, it is anticipated that the in vivo pharmacological profile of this underexplored class of compounds will be elucidated, paving the way for the development of new and effective therapeutics. Researchers are encouraged to publish both positive and negative in vivo findings to build a comprehensive understanding of the structure-activity relationships within the this compound scaffold.

References

Structure-Activity Relationship (SAR) Showdown: A Comparative Guide to Hexahydropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyridazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on various this compound series. We delve into their biological activities, present key quantitative data in a clear, tabular format, and provide detailed experimental methodologies for the cited assays. Visualizations of a general SAR workflow and a representative signaling pathway are also included to facilitate a deeper understanding of the research and development process.

I. Comparative SAR Data of this compound Derivatives

The following tables summarize the quantitative SAR data for different series of this compound derivatives, highlighting the impact of structural modifications on their biological activity.

Table 1: Hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine Derivatives as PARP7 Inhibitors

Poly(ADP-ribose) polymerase 7 (PARP7) is a promising target for anti-tumor therapies. The following compounds showcase the SAR of a tricyclic this compound series against this enzyme.[1]

Compound IDModificationsPARP7 Inhibition IC50 (nM)
18 Introduction of a specific chiral linker0.56[1]
59a (racemic) Racemic version of a related analog0.71

Note: A lower IC50 value indicates greater potency.

Table 2: Hexahydropyrazolo[3,4-d]azepine Derivatives as 5-HT7/2 Inhibitors

Dual 5-HT7 and 5-HT2A receptor antagonists are being investigated for the treatment of mood disorders. The SAR of the hexahydropyrazolo[3,4-d]azepine series led to the identification of a potent clinical candidate.[2][3]

Compound IDReceptorpKiIn vivo Efficacy (ED50, mg/kg, p.o.)
4j 5-HT78.1[2][3]0.05 (hypothermia blockade)[2][3]
5-HT2A8.1[2][3]0.3 (head-twitch blockade)[2][3]

Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher pKi indicates a higher affinity. ED50 is the dose that produces 50% of the maximal effect.

Table 3: Hexahydropyrido[1,2-c]pyrimidine Derivatives as 5-HT1A Receptor Ligands

This series of compounds was evaluated for its affinity towards serotonin receptors, with some demonstrating high affinity and selectivity for the 5-HT1A receptor.[4]

Compound ID5-HT1A Receptor Affinity (Ki, nM)Selectivity over α1 Adrenoreceptors (fold)
8 1.3[4]37[4]
10 2.2[4]35.9[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 4: 5-Oxo-hexahydroquinoline Derivatives for P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal

Overexpression of P-glycoprotein is a significant mechanism of multidrug resistance in cancer. This series of hexahydroquinoline derivatives was investigated for its ability to reverse this resistance.[5][6]

Compound IDModificationsDoxorubicin IC50 Reduction (%) at 25 µM
5c 2-nitrophenyl at C4, 4-chlorophenyl carboxamide at C388.7[5][6]

Note: A higher percentage reduction in the IC50 of doxorubicin indicates a greater reversal of multidrug resistance.

II. Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

PARP7 Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting the enzymatic activity of PARP7.

Method:

  • Enzyme and Substrate Preparation: Recombinant human PARP7 enzyme is purified. Biotinylated NAD+ serves as the substrate.

  • Assay Reaction: The assay is typically performed in a 384-well plate format. The reaction mixture contains the PARP7 enzyme, the test compound at various concentrations, and the biotinylated NAD+.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of biotinylated ADP-ribose incorporated is quantified using a detection system, often involving streptavidin-conjugated reporters (e.g., horseradish peroxidase or a fluorescent probe).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Serotonin Receptor (5-HT) Radioligand Binding Assay

Objective: To determine the binding affinity of compounds to specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).

Method:

  • Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor subtype are prepared from cultured cells (e.g., CHO or HEK293 cells).

  • Binding Reaction: The assay is conducted in a 96-well plate. The reaction mixture includes the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the test compound at various concentrations.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow for equilibrium binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

In vivo Models for 5-HT Receptor Activity

Objective: To assess the functional in vivo efficacy of compounds targeting 5-HT receptors.

  • 5-CT-Induced Hypothermia (5-HT7 activity):

    • Animal Model: Male rats are used.

    • Procedure: The test compound is administered orally (p.o.). After a specific pretreatment time (e.g., 1 hour), the 5-HT7 receptor agonist 5-carboxamidotryptamine (5-CT) is administered to induce hypothermia.

    • Measurement: Core body temperature is monitored over time.

    • Analysis: The dose of the test compound that produces a 50% reversal of the 5-CT-induced hypothermia (ED50) is determined.[2][3]

  • DOI-Induced Head-Twitch Response (5-HT2A activity):

    • Animal Model: Male mice are used.

    • Procedure: The test compound is administered orally (p.o.). After a pretreatment period, the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) is administered to induce head-twitching behavior.

    • Measurement: The number of head twitches is counted over a specific observation period.

    • Analysis: The dose of the test compound that reduces the number of head twitches by 50% (ED50) is calculated.[2][3]

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay

Objective: To evaluate the ability of compounds to reverse P-gp-mediated drug efflux and sensitize resistant cancer cells to chemotherapeutic agents.

Method:

  • Cell Lines: A P-gp overexpressing cancer cell line (e.g., MES-SA/Dx5) and its parental non-resistant cell line are used.

  • Rhodamine 123 Accumulation Assay:

    • Cells are pre-incubated with the test compound at various concentrations.

    • The fluorescent P-gp substrate, rhodamine 123, is added, and the cells are incubated further.

    • Intracellular fluorescence is measured using flow cytometry. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.[5][7]

  • Chemosensitization Assay (MTT Assay):

    • Resistant cells are treated with a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the test compound.

    • Cell viability is assessed after a set incubation period (e.g., 48 hours) using the MTT assay.

    • The reduction in the IC50 of the chemotherapeutic agent in the presence of the test compound is calculated to determine the degree of MDR reversal.[5]

III. Visualizations

The following diagrams illustrate key concepts in the SAR-driven drug discovery process.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization start Initial Hit/Lead Compound design Design Analogs (Structural Modification) start->design synthesis Chemical Synthesis design->synthesis testing In vitro & In vivo Screening synthesis->testing data Generate SAR Data (e.g., IC50, Ki) testing->data analysis Analyze SAR data->analysis decision Identify Key Structural Features for Activity analysis->decision decision->design Unfavorable SAR optimization Lead Optimization decision->optimization Favorable SAR candidate Drug Candidate decision->candidate Optimized Profile optimization->design Iterative Cycles

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Serotonin_Signaling cluster_receptor 5-HT2A Receptor Signaling serotonin Serotonin (5-HT) or Agonist receptor 5-HT2A Receptor (GPCR) serotonin->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases ca2->pkc co-activates cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response phosphorylates targets

Caption: A simplified diagram of the 5-HT2A receptor signaling pathway.

References

Safety Operating Guide

Prudent Disposal of Hexahydropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hexahydropyridazine, a cyclic hydrazine derivative, requires careful handling and a well-defined disposal plan to ensure the safety of laboratory personnel and to protect the environment. Due to the potential hazards associated with this class of compounds, direct disposal down the drain or in general waste is strictly prohibited.

Immediate Safety and Handling Considerations

Before beginning any work with this compound, ensure that all personnel are familiar with the potential hazards. Standard laboratory safety protocols should be strictly followed, including the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a properly functioning chemical fume hood.

This compound Properties

Understanding the chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular FormulaC₄H₁₀N₂
Molecular Weight86.14 g/mol
Boiling Point149-150 °C[1]
Density0.9716 g/cm³ (at 17 °C)[1]
Storage Temperature2-8°C under inert gas (e.g., Argon or Nitrogen)[1][2]

Step-by-Step Disposal Procedures

The following procedural guidance outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent accidental reactions.[3] Keep it separate from incompatible materials such as strong oxidizing agents and acids.

2. Waste Collection and Containerization:

  • Collect this compound waste in a designated, properly labeled, and leak-proof container. The container material must be compatible with amines and hydrazines.

  • The container must be kept tightly sealed when not in use to prevent the release of vapors.[4]

  • Label the waste container clearly with "Hazardous Waste," "this compound," and any other components of the waste stream. Include the accumulation start date.

3. On-site Neutralization (for dilute aqueous solutions only - expert consultation required):

  • For small quantities of dilute aqueous solutions of hydrazine derivatives, chemical neutralization may be an option. This procedure should only be performed by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department.

  • A common method for hydrazine neutralization involves slow addition of an oxidizing agent such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide.[5][6] The reaction can be exothermic and may release nitrogen gas, so it must be performed in a fume hood with adequate cooling and ventilation.

  • This step is not a general recommendation and requires expert oversight.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.[4]

5. Professional Disposal:

  • Arrange for the disposal of the this compound waste through a licensed hazardous waste disposal company.[3][7] Your institution's EHS department will have established procedures for this.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Hexahydropyridazine_Disposal_Workflow start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate collect Collect in Labeled, Compatible Container segregate->collect is_dilute Is the waste a dilute aqueous solution? collect->is_dilute consult_ehs Consult EHS for Neutralization Protocol is_dilute->consult_ehs Yes store Store in Designated Hazardous Waste Area is_dilute->store No neutralize Perform Neutralization (Trained Personnel Only) consult_ehs->neutralize neutralize->store dispose Arrange for Professional Disposal store->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these general principles and, most importantly, consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Navigating the Safe Handling of Hexahydropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Hexahydropyridazine, including comprehensive personal protective equipment (PPE) guidelines, operational protocols, and disposal plans. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.

Essential Safety and Handling Precautions

When working with this compound, a thorough understanding and implementation of safety measures are critical to minimize exposure and ensure a safe laboratory environment. The following protocols are based on established safety data sheets for this compound and its derivatives.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1] A self-contained breathing apparatus should be used for firefighting.[1][2]
Hand Protection GlovesWear appropriate protective gloves.[3][4]
Eye and Face Protection Safety Glasses/GogglesUse eye and face protection that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5]
Skin and Body Protection Protective ClothingWear suitable protective clothing.[3][4] Contaminated clothing should be removed and laundered before reuse.[3]
Emergency First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following steps should be taken:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling and Storage Workflow

The following diagram outlines the standard workflow for the safe handling and storage of this compound.

This compound Handling and Storage Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed with caution Use in Ventilated Area Use in Ventilated Area Don PPE->Use in Ventilated Area Ground Equipment Ground Equipment Use in Ventilated Area->Ground Equipment Use Non-Sparking Tools Use Non-Sparking Tools Ground Equipment->Use Non-Sparking Tools Keep Container Closed Keep Container Closed Use Non-Sparking Tools->Keep Container Closed After use Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Keep Container Closed->Store in Cool, Dry, Ventilated Area Away from Ignition Sources Away from Ignition Sources Store in Cool, Dry, Ventilated Area->Away from Ignition Sources

This compound Handling and Storage Workflow
Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Evacuate: Immediately evacuate personnel from the affected area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Clean-up:

    • Wear appropriate personal protective equipment.[1][2]

    • For solid spills, sweep up and shovel the material, avoiding dust formation.[1][2]

    • For liquid spills, absorb with an inert material.

    • Collect the spilled material into a suitable, closed container for disposal.[1][2][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Surplus and non-recyclable this compound should be offered to a licensed disposal company.[1] Chemical incineration with an afterburner and scrubber is a recommended method of disposal.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • General Guidance: All disposal activities must be in accordance with federal, state, and local regulations.[6] A licensed professional waste disposal service should be contacted to dispose of this material.[1]

The following diagram illustrates the decision-making process for the disposal of this compound.

This compound Disposal Decision Tree Material for Disposal Material for Disposal Is it Contaminated? Is it Contaminated? Material for Disposal->Is it Contaminated? Unused Product Unused Product Is it Contaminated?->Unused Product No Contaminated Material Contaminated Material Is it Contaminated?->Contaminated Material Yes Licensed Disposal Company Licensed Disposal Company Unused Product->Licensed Disposal Company Contaminated Material->Licensed Disposal Company Chemical Incineration Chemical Incineration Licensed Disposal Company->Chemical Incineration Follow Regulations Follow Regulations Chemical Incineration->Follow Regulations

This compound Disposal Decision Tree

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyridazine
Reactant of Route 2
Hexahydropyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.